molecular formula C4H7NO3 B1350001 2-(Dimethylamino)-2-oxoacetic acid CAS No. 32833-96-8

2-(Dimethylamino)-2-oxoacetic acid

Cat. No.: B1350001
CAS No.: 32833-96-8
M. Wt: 117.1 g/mol
InChI Key: YKFGLGXRUVEMNF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoacetic acid is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGLGXRUVEMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375466
Record name N,N-Dimethyloxamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32833-96-8
Record name N,N-Dimethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylamino)-2-oxoethanoic acid,
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C4H7NO3.[1][2] It is characterized by the presence of both a carboxylic acid and a dimethylamide functional group. Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms N,N-Dimethyloxamic acid, (Dimethylamino)(oxo)acetic acid, N,N-Dimethyloxamidic acid[3][4]
CAS Number 32833-96-8[3]
Molecular Formula C4H7NO3[1][2]
Molecular Weight 117.10 g/mol [1]
Physical Form Solid[1][3]
Melting Point 114-118 °C (decomposes)[4]
Storage Temperature Room temperature, sealed in dry conditions[3]

Table 2: Computed Physicochemical Properties

PropertyValue
Topological Polar Surface Area (TPSA) 57.61 Ų
XLogP3 -0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Synthesis and Purification

Proposed Synthesis Workflow

A potential route for the synthesis of this compound involves the reaction of diethyl oxalate with dimethylamine. This reaction typically proceeds in a stepwise manner, with the initial formation of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.

G diethyl_oxalate Diethyl Oxalate intermediate Ethyl 2-(dimethylamino)-2-oxoacetate diethyl_oxalate->intermediate Reaction dimethylamine Dimethylamine dimethylamine->intermediate hydrolysis Hydrolysis (e.g., NaOH, then H+) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthesis of this compound.

General Experimental Considerations

Synthesis: The reaction of diethyl oxalate with dimethylamine would likely be carried out in a suitable solvent such as ethanol.[3] The stoichiometry would need to be controlled to favor the mono-amidation product. The reaction may require heating to proceed at a reasonable rate.

Purification: As an acidic amide, purification of the crude product would likely involve recrystallization.[5] The choice of solvent would be critical and would need to be determined empirically. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, and mixtures such as ethanol/water.[5][6] Given the acidic nature of the product, purification could also potentially involve extraction into a basic aqueous solution followed by acidification and precipitation.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of small organic acids.[7][8][9] A typical HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile or methanol.[7][9] Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[9]

Spectroscopic Methods

While specific experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show a singlet for the two equivalent methyl groups of the dimethylamino moiety and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the solvent used.

    • ¹³C NMR: The spectrum would show signals for the two equivalent methyl carbons, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and the C=O stretch of the amide (Amide I band). The N-H bending and C-N stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (117.10 g/mol ). Fragmentation patterns would likely involve the loss of CO2 from the carboxylic acid and cleavage of the amide bond.

Biological Properties and Potential Applications

While there is no direct research on the biological activity of this compound specifically, the broader class of oxamic acid derivatives has been investigated for its potential as enzyme inhibitors.

Lactate Dehydrogenase (LDH) Inhibition

A significant body of research has focused on oxamic acid and its analogues as competitive inhibitors of lactate dehydrogenase (LDH).[2][10][11][12][13][14] LDH is a key enzyme in anaerobic glycolysis, and its inhibition has been explored as a therapeutic strategy in various diseases, including cancer.[13] Oxamic acid acts as a competitive inhibitor with respect to the substrate pyruvate.[11]

The proposed mechanism of LDH inhibition by oxamic acid derivatives involves the binding of the inhibitor to the active site of the enzyme, mimicking the binding of pyruvate. The N-substituents on the oxamic acid scaffold can influence the potency and selectivity of inhibition for different LDH isozymes.[2][11]

G cluster_0 LDH Active Site Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds to Oxamic_Acid This compound (Oxamic Acid Derivative) Oxamic_Acid->LDH Competitively Inhibits Lactate Lactate LDH->Lactate Converts to

References

In-Depth Technical Guide: (Dimethylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Core Identity: IUPAC Name and Synonyms

The compound with the chemical structure corresponding to (dimethylamino)(oxo)acetic acid is formally recognized under the IUPAC nomenclature as N,N-Dimethyloxamic acid .[1][2] This designation clearly defines its structure as a derivative of oxamic acid bearing two methyl groups on the nitrogen atom.

For clarity and comprehensive literature searching, a variety of synonyms are utilized to refer to this compound. These include:

  • (Dimethylamino)(oxo)acetic acid[1]

  • Acetic acid, 2-(dimethylamino)-2-oxo-[1]

  • N,N-Dimethyloxamidic Acid[3]

The Chemical Abstracts Service (CAS) has assigned the number 32833-96-8 to N,N-Dimethyloxamic acid, which serves as a unique identifier in chemical databases and literature.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N,N-Dimethyloxamic acid is provided below. This data is essential for its identification, purification, and use in experimental settings.

PropertyValue
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
Melting Point 114-118 °C (with decomposition)[4]
Solubility Soluble in methanol. As a small carboxylic acid, it is expected to be soluble in water and other polar organic solvents like ethanol and DMSO, while having limited solubility in non-polar solvents such as hexane.[5]
pKa The experimental pKa value is not readily available in the literature. However, based on the pKa of the parent compound, oxamic acid (pKa ≈ 1.6), the N,N-dimethyl derivative is expected to have a similar acidic strength.[6][7]
¹H NMR (Predicted) Two singlets are expected: one for the two equivalent N-methyl groups (δ ≈ 2.9-3.1 ppm) and a broad singlet for the carboxylic acid proton (δ > 10 ppm). The chemical shifts of N-methyl groups in N,N-dimethylamides can be distinct due to restricted rotation around the C-N bond.[8][9]
¹³C NMR (Predicted) Expected signals include: two distinct signals for the N-methyl carbons (δ ≈ 35-38 ppm), a signal for the amide carbonyl carbon (δ ≈ 160-165 ppm), and a signal for the carboxylic acid carbonyl carbon (δ ≈ 165-175 ppm).[10][11]
IR Spectroscopy Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (1700-1725 cm⁻¹), the C=O stretch of the amide (1650-1690 cm⁻¹), and the C-N stretch.[3][12][13][14]
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed at m/z = 117. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z = 45) and cleavage of the amide bond, leading to characteristic fragments.[1][4][15][16][17]

Experimental Protocols

Synthesis of N,N-Dimethyloxamic Acid

A plausible and efficient method for the laboratory-scale synthesis of N,N-Dimethyloxamic acid involves a two-step process starting from dimethyl oxalate and dimethylamine.

Step 1: Synthesis of Methyl N,N-Dimethyloxamate

This step involves the aminolysis of dimethyl oxalate with dimethylamine.

  • Materials:

    • Dimethyl oxalate

    • Dimethylamine (e.g., 40% solution in water or as a gas)

    • Methanol (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate in anhydrous methanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of dimethylamine solution to the cooled, stirring solution. If using dimethylamine gas, it can be bubbled through the solution.

    • Allow the reaction mixture to stir at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator to yield crude methyl N,N-dimethyloxamate.

Step 2: Hydrolysis of Methyl N,N-Dimethyloxamate to N,N-Dimethyloxamic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

  • Materials:

    • Crude methyl N,N-dimethyloxamate from Step 1

    • Aqueous sodium hydroxide (e.g., 1 M)

    • Aqueous hydrochloric acid (e.g., 1 M)

    • pH paper or pH meter

    • Erlenmeyer flask

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the crude methyl N,N-dimethyloxamate in water or a mixture of water and a co-solvent like methanol in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of aqueous sodium hydroxide solution while stirring.[18]

    • Allow the mixture to stir at room temperature for a few hours, monitoring the hydrolysis by TLC.

    • After completion, cool the reaction mixture in an ice bath and carefully acidify with aqueous hydrochloric acid to a pH of approximately 2-3.[18]

    • The product, N,N-Dimethyloxamic acid, should precipitate out of the solution as a white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Characterization Workflow

The identity and purity of the synthesized N,N-Dimethyloxamic acid should be confirmed using a combination of spectroscopic and analytical techniques.

G Figure 1. Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Step 1: Aminolysis of Dimethyl Oxalate s2 Step 2: Hydrolysis of Methyl N,N-Dimethyloxamate s1->s2 p1 Recrystallization s2->p1 c1 Melting Point Determination p1->c1 c2 NMR Spectroscopy (¹H, ¹³C) p1->c2 c3 IR Spectroscopy p1->c3 c4 Mass Spectrometry p1->c4 c5 Purity Analysis (e.g., HPLC) p1->c5

Caption: Experimental workflow for the synthesis and characterization of N,N-Dimethyloxamic acid.

Potential Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activity of N,N-Dimethyloxamic acid are limited, its structural similarity to oxamic acid provides a strong rationale for investigating its potential as an enzyme inhibitor.

Oxamic acid is a known inhibitor of lactate dehydrogenase (LDH) , an important enzyme in anaerobic glycolysis.[19][20][21] LDH catalyzes the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in regenerating NAD⁺, which is necessary for sustained glycolysis. Inhibition of LDH is therefore a promising strategy in cancer therapy.

Given that N,N-Dimethyloxamic acid is a derivative of oxamic acid, it is plausible that it may also inhibit LDH. The dimethylamino group could influence its binding affinity and selectivity for the different LDH isoforms.

Another potential target is the pyruvate dehydrogenase complex (PDC) , a key enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[22][23] The activity of PDC is critical for cellular energy metabolism. Some studies have shown that the PDC is involved in the metabolism of related nitroso aromatic compounds to form N-arylacetohydroxamic acids, suggesting that the complex can interact with structurally diverse small molecules.[24][23]

The potential inhibitory activity of N,N-Dimethyloxamic acid on these key metabolic enzymes warrants further investigation in drug discovery and development programs, particularly in the context of oncology and metabolic diseases.

G Figure 2. Potential Metabolic Pathway Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDH Lactate Dehydrogenase (LDH) PDC Pyruvate Dehydrogenase Complex (PDC) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Inhibitor N,N-Dimethyloxamic Acid (Potential Inhibitor) Inhibitor->LDH Inhibition? Inhibitor->PDC Inhibition?

Caption: Potential inhibition of key metabolic enzymes by N,N-Dimethyloxamic acid.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate and known impurity in the synthesis of the antibiotic flucloxacillin. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical and physical characteristics. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and a workflow diagram for its analysis as a pharmaceutical impurity. A notable clarification is the compound's correct CAS number, which is 3919-74-2, contrary to the queried CAS number 32833-96-8.

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest in the pharmaceutical industry. Its primary relevance stems from its role as a process-related impurity and a degradation product of flucloxacillin, a beta-lactam antibiotic. The presence of this impurity necessitates thorough understanding and control during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This guide synthesizes available data on its fundamental physicochemical properties to support research, quality control, and process optimization.

CAS Number Clarification

Initial searches for CAS number 32833-96-8 may lead to conflicting information, sometimes identifying it as 2-(Dimethylamino)-2-oxoacetic acid. However, the more complex molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which is the subject of this guide, is correctly identified by CAS number 3919-74-2 . This distinction is critical for accurate literature and database searches.

Physicochemical Properties

The physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the tables below. These properties are crucial for its handling, analysis, and understanding its behavior in various chemical and biological systems.

General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₇ClFNO₃[1][2][3][4]
Molecular Weight 255.63 g/mol [1][4]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2]
Synonyms Fcimic acid, Flucloxacillin impurity D[3]
Physical State Solid, white to cream or pale brown powder[5]
Physical and Thermodynamic Properties
PropertyValueSource(s)
Melting Point 48-52 °C[6]
Boiling Point 168-170 °C at 0.667 kPa[6]
Solubility Data not available. General solubility rules for carboxylic acids suggest solubility in organic solvents and aqueous bases.
pKa Data not available. Expected to be in the range of typical carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7][8][9][10]

Determination of Solubility

Principle: The solubility of a compound is determined by observing its dissolution in various solvents. The polarity of the solute and solvent are key factors. Carboxylic acids are typically soluble in organic solvents and react with bases to form soluble salts in aqueous solutions.

Apparatus:

  • Test tubes and rack

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Spatula

Procedure:

  • Place approximately 25 mg of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃).

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

  • Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent. If some solid remains, it is partially soluble or insoluble.

  • For the basic solutions (NaOH and NaHCO₃), the formation of a clear solution indicates an acid-base reaction forming a soluble salt. The evolution of CO₂ gas with NaHCO₃ is a characteristic reaction of carboxylic acids.[11][12][13][14]

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol if solubility in pure water is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution at a constant rate.

  • Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the volume of NaOH at the equivalence point (the inflection point of the curve).

  • The pKa is the pH value at half the equivalence volume.[15][16][17]

Workflow for Analysis as a Pharmaceutical Impurity

Given that 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a known impurity in flucloxacillin, its analysis is crucial for quality control. The following diagram illustrates a typical workflow for its identification and quantification using High-Performance Liquid Chromatography (HPLC).

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Flucloxacillin Drug Substance/Product dissolve Dissolve in appropriate diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto HPLC system filter->inject separate Chromatographic Separation (C18 reverse-phase column) inject->separate detect UV Detection at a specified wavelength separate->detect integrate Integrate peak areas detect->integrate compare Compare retention time with reference standard integrate->compare quantify Quantify using a calibration curve compare->quantify result Report impurity level quantify->result

Caption: Workflow for the HPLC analysis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity.

Biological Context and Potential Activities

The primary biological significance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[5] While the specific biological activity of this compound is not extensively documented, isoxazole derivatives as a class are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The presence of halogen atoms on the phenyl ring can enhance lipophilicity and potentially modulate biological activity.[1] Further research is needed to fully characterize the toxicological and pharmacological profile of this specific molecule.

References

2-(Dimethylamino)-2-oxoacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(Dimethylamino)-2-oxoacetic Acid

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential information on the chemical properties of this compound.

Core Chemical Data

The fundamental molecular and physical properties of this compound are crucial for its application in research and development. These properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C4H7NO3[1][2]
Molecular Weight 117.103 g/mol [1]
CAS Number 32833-96-8[1][2]
Density 1.251 g/cm³[1]
Melting Point 114-118ºC[1]
Synonyms Dimethyl-oxalamic acid, N,N-Dimethyloxamidic Acid[1]

Logical Relationship of Properties

The molecular formula of a compound dictates its molecular weight, which in turn influences its physical properties such as density and melting point. The relationships between these core attributes are fundamental to understanding the chemical's behavior in various experimental settings.

G Relationship of Core Properties A Molecular Formula (C4H7NO3) B Molecular Weight (117.103 g/mol) A->B Determines C Physical Properties (Density, Melting Point) B->C Influences

Caption: Interdependence of molecular formula, weight, and physical properties.

References

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. This compound serves as a valuable building block in pharmaceutical and chemical synthesis. The following sections detail two plausible and chemically sound synthesis routes, complete with experimental protocols, comparative data, and process visualizations.

Introduction

This compound is a carboxylic acid derivative featuring a dimethylamide functional group. Its structure lends itself to a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound can be approached through several methods, primarily involving the reaction of an oxalic acid derivative with dimethylamine. This guide will focus on two such pathways: one starting from an oxalyl chloride derivative and the other from a dialkyl oxalate.

Synthesis Pathway 1: From Methyl Oxalyl Chloride

This pathway offers a direct route to an ester precursor of the target molecule, which is subsequently hydrolyzed. The synthesis begins with the formation of methyl oxalyl chloride from oxalyl chloride and methanol. This intermediate is then reacted with dimethylamine to form methyl 2-(dimethylamino)-2-oxoacetate, followed by hydrolysis to yield the final product.

Experimental Protocol: Pathway 1

Step 1: Synthesis of Methyl Oxalyl Chloride

  • Materials: Oxalyl chloride, anhydrous methanol, anhydrous diethyl ether.

  • Procedure: A solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, and cooled to 0°C in an ice bath. A solution of anhydrous methanol (1.00 equivalent) in anhydrous diethyl ether is added dropwise to the cooled oxalyl chloride solution over a period of 2 hours while maintaining the temperature at 0°C.[1] The reaction mixture is stirred for an additional 2 hours at 0°C. The resulting methyl oxalyl chloride is then purified by distillation.

Step 2: Synthesis of Methyl 2-(Dimethylamino)-2-oxoacetate

  • Materials: Methyl oxalyl chloride, dimethylamine (2M solution in THF), anhydrous dichloromethane (DCM), triethylamine.

  • Procedure: Methyl oxalyl chloride (1.0 equivalent) is dissolved in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. Triethylamine (1.1 equivalents) is added to the solution. A solution of dimethylamine (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to stir at 0°C for 1 hour and then warmed to room temperature and stirred for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 2-(dimethylamino)-2-oxoacetate. The crude product can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 2-(Dimethylamino)-2-oxoacetate

  • Materials: Methyl 2-(Dimethylamino)-2-oxoacetate, sodium hydroxide, water, hydrochloric acid.

  • Procedure: The methyl 2-(dimethylamino)-2-oxoacetate (1.0 equivalent) is dissolved in a solution of sodium hydroxide (1.1 equivalents) in water. The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS. The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 2 with hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Data Summary: Pathway 1
StepReactantsKey Reagents/SolventsTemperature (°C)Typical Yield (%)
1. Formation of Methyl Oxalyl ChlorideOxalyl Chloride, MethanolDiethyl Ether0~93[1]
2. Amidation to Methyl EsterMethyl Oxalyl Chloride, DimethylamineDCM, Triethylamine0 to RT70-85 (estimated)
3. Hydrolysis to this compoundMethyl 2-(dimethylamino)-2-oxoacetate, NaOHWater, HClRT85-95 (estimated)

Visualization: Pathway 1

Synthesis_Pathway_1 OxalylChloride Oxalyl Chloride MethylOxalylChloride Methyl Oxalyl Chloride OxalylChloride->MethylOxalylChloride Methanol Methanol Methanol->MethylOxalylChloride Diethyl Ether, 0°C MethylEster Methyl 2-(Dimethylamino)-2-oxoacetate MethylOxalylChloride->MethylEster Dimethylamine Dimethylamine Dimethylamine->MethylEster DCM, Et₃N, 0°C to RT Hydrolysis Hydrolysis (NaOH, H₂O then HCl) MethylEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Synthesis_Pathway_2 DimethylOxalate Dimethyl Oxalate MethylEster Methyl 2-(Dimethylamino)-2-oxoacetate DimethylOxalate->MethylEster Dimethylamine Dimethylamine Dimethylamine->MethylEster Methanol, 0-5°C to RT Hydrolysis Hydrolysis (LiOH, H₂O then HCl) MethylEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

References

Spectroscopic Analysis of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of 2-(Dimethylamino)-2-oxoacetic acid (also known as N,N-Dimethyloxamic acid), a compound of interest in chemical synthesis and drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental methodologies for data acquisition.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a simple yet informative structure for spectroscopic analysis. The key structural features include a carboxylic acid group, an amide group, and two equivalent methyl groups attached to the nitrogen atom. These features will give rise to characteristic signals in various spectroscopic techniques.

Spectroscopic Data Summary

While specific experimental data is not widely published, the following tables summarize the predicted spectroscopic data for this compound based on its structure and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
-N(CH₃)₂2.9 - 3.1Singlet6H
-COOH10 - 13Broad Singlet1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ) ppm
-N(C H₃)₂35 - 40
C =O (Amide)160 - 165
C =O (Carboxylic Acid)165 - 175
Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=O Stretch (Amide)1630 - 1680Strong
C-N Stretch1250 - 1350Medium
Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M+H]⁺118.05Protonated molecule in positive ion mode.
[M-H]⁻116.03Deprotonated molecule in negative ion mode.
[M+Na]⁺140.03Sodium adduct in positive ion mode.
C₂H₆N⁺44.05Fragment ion corresponding to the dimethylamino group.
C₂H₃O₂⁺59.01Fragment ion from cleavage of the C-C bond.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical, especially for observing the exchangeable carboxylic acid proton.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆ (to observe the acidic proton).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: DMSO-d₆.

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: ATR.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) for sample introduction. An electrospray ionization (ESI) source is suitable for this polar molecule.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is a common starting point.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column: A C18 reversed-phase column is typically used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure_Elucidation Structural Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Data_Integration_Pathway Data Integration for Structural Confirmation H_NMR_Data ¹H NMR Data (Proton Environments) Proposed_Structure Proposed Structure: This compound H_NMR_Data->Proposed_Structure C_NMR_Data ¹³C NMR Data (Carbon Skeleton) C_NMR_Data->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure MS_Data MS Data (Molecular Formula) MS_Data->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Data Consistency Check

Caption: Data Integration for Structural Confirmation.

Safety and Handling of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-(Dimethylamino)-2-oxoacetic acid (CAS No. 32833-96-8). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. The guide consolidates available safety data, outlines protocols for safe handling and disposal, and presents information on its chemical reactivity and potential metabolic pathways. All quantitative data are summarized in tables for clarity, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as N,N-dimethyloxamic acid, is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 32833-96-8
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
Appearance Solid
Melting Point 114-118 °C
Boiling Point 210.8 °C at 760 mmHg
SMILES CN(C)C(=O)C(O)=O
InChI Key YKFGLGXRUVEMNF-UHFFFAOYSA-N

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The available toxicological data and hazard classifications are summarized below.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifications for this compound are presented in Table 2.

ClassificationCodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container in accordance with local regulations.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing PPE when handling this compound is illustrated below.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Lab_Coat Lab_Coat Gloves Gloves Lab_Coat->Gloves Eye_Protection Eye_Protection Gloves->Eye_Protection Handle_Chemical Handle this compound in a fume hood Eye_Protection->Handle_Chemical Remove_Gloves Remove Gloves Handle_Chemical->Remove_Gloves Remove_Eye_Protection Remove Eye Protection Remove_Gloves->Remove_Eye_Protection Remove_Lab_Coat Remove Lab Coat Remove_Eye_Protection->Remove_Lab_Coat Wash_Hands Wash Hands Thoroughly Remove_Lab_Coat->Wash_Hands Synthesis_Workflow Start Start Dissolve_Amine Dissolve Dimethylamine in THF and cool Start->Dissolve_Amine Add_Oxalate Slowly add Diethyl Oxalate Dissolve_Amine->Add_Oxalate Stir_RT Stir at Room Temperature Add_Oxalate->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Evaporate_Solvent Remove solvent under vacuum Monitor_TLC->Evaporate_Solvent Reaction Complete Recrystallize Recrystallize crude product Evaporate_Solvent->Recrystallize End End Recrystallize->End Metabolic_Pathway Parent This compound Hydrolysis Amide Hydrolysis (Amidase) Parent->Hydrolysis Decarboxylation Decarboxylation Parent->Decarboxylation Oxalic_Acid Oxalic Acid Hydrolysis->Oxalic_Acid Dimethylamine Dimethylamine Hydrolysis->Dimethylamine Metabolite_A Dimethylformamide Decarboxylation->Metabolite_A

An In-depth Technical Guide to the Synthesis and Potential Biological Relevance of N,N-Dimethyloxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry continuously explores novel chemical scaffolds to address unmet medical needs. Among these, small molecules derived from simple carboxylic acids have often served as foundational building blocks for drug discovery. N,N-dialkyloxamic acid derivatives, characterized by a core oxamic acid (amino-oxoacetic acid) structure with two alkyl substituents on the nitrogen atom, represent a class of compounds with potential for biological activity. This technical guide focuses on N,N-dimethyloxamic acid derivatives, providing a detailed overview of their synthesis, with a specific focus on a well-documented analogue, and discusses the potential biological activities by drawing parallels with structurally related compounds.

While a detailed historical account of the "discovery" of N,N-dimethyloxamic acid derivatives as a distinct class is not extensively documented in publicly available literature, their synthesis falls within the broader, well-established field of amide chemistry. The development of methods for the preparation of oxamides and their derivatives has been a subject of interest in organic synthesis for many years. This guide will delve into a specific, patented method for the synthesis of a closely related compound, N,N'-dimethoxy-N,N'-dimethyloxamide, to provide concrete experimental details and quantitative data.

Synthesis of N,N-Dialkyloxamide Derivatives

The synthesis of N,N-dialkyloxamides can be achieved through various amidation reactions. A common and effective method involves the reaction of an oxalic acid ester with an appropriate amine. The following sections detail the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide, a representative derivative, which illustrates a general strategy applicable to the synthesis of other N,N-dialkyloxamides.

Quantitative Data from Synthetic Procedures

The following table summarizes the reaction yields for the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide from various oxalic acid diesters and N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Oxalic Acid DiesterSolventReaction Yield (%)
Dimethyl oxalateMethanol80.9
Diethyl oxalateEthanol86.4
Dibutyl oxalateEthanol83.1
Diphenyl oxalateEthanol57.1
Experimental Protocols

Synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide from Diethyl Oxalate

This protocol is adapted from a patented procedure and describes the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide, a close analogue of a simple N,N-dimethyloxamic acid derivative.

Materials:

  • Diethyl oxalate (98% purity)

  • N,O-dimethylhydroxylamine hydrochloride (98.8% purity)

  • Methanol

  • Sodium methoxide in methanol (28% by mass)

  • Hydrochloric acid (2 mol/L)

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and a dropping funnel, add 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 mL of methanol.

  • Cool the mixture to a temperature between -10°C and -7°C using an appropriate cooling bath.

  • While maintaining the temperature in the specified range, slowly add 65.36 g (338.8 mmol) of 28% sodium methoxide in methanol solution dropwise to the reaction mixture.

  • After the addition is complete, continue stirring the reaction mixture at a temperature between -9°C and -7°C for 3 hours.

  • In a separate 300 mL flask equipped with a stirrer, thermometer, and a dropping funnel, add 90 mL (180 mmol) of 2 mol/L hydrochloric acid and cool it to 5°C.

  • Slowly add the reaction mixture from the first flask to the cooled hydrochloric acid solution while maintaining the temperature of the quenching solution between 5°C and 15°C.

  • The resulting solution contains the product, N,N'-dimethoxy-N,N'-dimethyloxamide, which can be further purified and analyzed using standard techniques such as high-performance liquid chromatography (HPLC).

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of N,N'-dialkoxy-N,N'-dialkyloxamides.

Synthesis_Workflow Reactant1 Oxalic Acid Diester (e.g., Diethyl Oxalate) Reaction Reactant1->Reaction Reactant2 N,O-Dialkylhydroxylamine HCl (e.g., N,O-Dimethylhydroxylamine HCl) Reactant2->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product N,N'-Dialkoxy-N,N'-dialkyloxamide (e.g., N,N'-Dimethoxy-N,N'-dimethyloxamide) Reaction->Product Amidation

Synthetic scheme for N,N'-dialkoxy-N,N'-dialkyloxamides.

Biological Activity of Structurally Related Compounds

While specific biological activity data for N,N-dimethyloxamic acid derivatives are not extensively reported in the searched scientific literature, the activities of structurally related compound classes can provide insights into their potential therapeutic applications.

Cytotoxic and Anticancer Activities of Related Amides

Derivatives containing N,N-dimethylamide moieties have been investigated for their cytotoxic effects. For instance, N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid have demonstrated in vitro activity against P388 murine leukemia and Ehrlich ascites carcinoma cells.[1] The proposed mechanism of action for these compounds involves interference with energy-yielding processes and disruption of the biological membrane, leading to cytolytic activity.[1] Furthermore, N,N-dimethyl-anthranilic acid, a compound with an N,N-dimethylamino group attached to a benzoic acid scaffold, has shown significant cytotoxicity against MDA-MB-231 human breast cancer cells, with an IC50 value of 90.28 ± 4.23 μM.[2]

Enzyme Inhibition by Related Scaffolds

The amide bond is a common feature in many enzyme inhibitors. While there is no specific data on N,N-dimethyloxamic acid derivatives as enzyme inhibitors from the provided search results, related structures have shown inhibitory activity against various enzymes. For example, hydroxamic acids, which are structurally related to oxamic acids, are known inhibitors of zinc metalloproteases and other enzymes.

Antimicrobial and Other Biological Activities

Nitrogen-containing compounds, in general, represent a rich source of biologically active molecules. Various amide and amine derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, antihistaminic, and analgesic activities. The incorporation of a dimethylamine pharmacophore is a feature of several FDA-approved drugs.

Conclusion

This technical guide has provided a detailed overview of the synthesis of N,N-dimethyloxamic acid derivatives, with a practical example of a closely related compound, N,N'-dimethoxy-N,N'-dimethyloxamide. While the discovery and historical development of this specific class of compounds are not well-documented, the synthetic methodologies are based on established principles of organic chemistry. The lack of specific biological activity data for N,N-dimethyloxamic acid derivatives in the current literature highlights a potential area for future research. The cytotoxic and enzyme inhibitory activities observed in structurally related amides and other nitrogen-containing compounds suggest that N,N-dimethyloxamic acid derivatives could be a promising scaffold for the development of new therapeutic agents. Further investigation into the synthesis of a diverse library of these compounds and their subsequent biological evaluation is warranted to explore their full potential in drug discovery.

References

Unlocking the Therapeutic Potential of 2-(Dimethylamino)-2-oxoacetic Acid: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-Dimethyloxamic acid, is a small organic molecule that holds significant, yet largely untapped, potential as a scaffold for the development of novel therapeutic agents. Its structural simplicity, ease of derivatization, and resemblance to key biological motifs suggest a broad range of possible applications. This technical guide provides a comprehensive overview of promising research areas for this compound and its derivatives, with a particular focus on oncology and neuroprotection. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further investigation. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to enhance understanding.

Introduction

This compound is a derivative of oxalic acid characterized by a dimethylamide group. While it has been utilized as a building block in organic synthesis, its potential as a bioactive molecule in its own right, or as a core structure for medicinal chemistry campaigns, is an emerging area of interest.[1][2] Structurally related oxamic acid derivatives have demonstrated a variety of biological activities, including enzyme inhibition and anti-inflammatory properties.[3] This guide will explore the most promising avenues for future research and development based on the current scientific landscape.

Potential Research Areas

Oncology: Targeting Cancer Metabolism through Lactate Dehydrogenase (LDH) Inhibition

A significant body of research has identified oxamic acid and its derivatives as inhibitors of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[4][5][6][7] Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly dependent on LDH activity for energy production and regeneration of NAD+. Inhibition of LDH can disrupt cancer cell metabolism, leading to cell death.

Derivatives of oxamic acid have been shown to be competitive inhibitors of LDH isozymes.[4][5] Kinetic studies on a series of N-alkyl oxamates have revealed that the nature of the substitution on the nitrogen atom significantly influences the inhibitory potency and selectivity for different LDH isozymes.[4][5] This provides a strong rationale for the investigation of this compound and its analogs as potential LDH inhibitors for cancer therapy.

Key Research Questions:

  • What is the inhibitory potency (Ki) of this compound against various LDH isozymes (e.g., LDH-A, LDH-B)?

  • How does the N,N-disubstitution pattern affect selectivity for cancer-associated LDH isozymes?

  • Can derivatives of this compound induce apoptosis or cell cycle arrest in cancer cell lines with high glycolytic rates?

Logical Workflow for Investigating LDH Inhibition

LDH_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesize 2-(Dimethylamino)- 2-oxoacetic Acid & Derivatives Purification Purify Compounds (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization LDH_Assay LDH Inhibition Assay (Kinetic Analysis) Characterization->LDH_Assay MTT_Assay Cell Viability Assay (MTT) on Cancer Cell Lines Characterization->MTT_Assay Determine_Ki Determine Ki Values LDH_Assay->Determine_Ki Isozyme_Selectivity Assess Isozyme Selectivity (LDH-A vs. LDH-B) Determine_Ki->Isozyme_Selectivity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Metabolic_Assay Metabolic Analysis (Lactate Production) Apoptosis_Assay->Metabolic_Assay

Caption: Workflow for the investigation of this compound derivatives as LDH inhibitors.

Neurodegenerative Diseases: Exploring Neuroprotective Mechanisms

There is growing interest in the development of neuroprotective agents to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9][10][11][12] The structural similarity of this compound to endogenous molecules like amino acids suggests its potential to interact with neurological targets. While direct evidence is currently limited, related compounds have shown promise in this area. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) with acidic moieties have demonstrated neuroprotective effects through the scavenging of nitric oxide radicals.[12]

Potential Targets and Mechanisms:

  • Modulation of Glutamate Receptors: As an amino acid derivative, it may interact with glutamate receptors, which are pivotal in neuronal signaling and excitotoxicity.

  • Antioxidant Activity: The molecule could be derivatized to incorporate moieties with antioxidant properties to combat oxidative stress, a key factor in neurodegeneration.

  • Enzyme Inhibition: Targeting enzymes involved in neuroinflammation or the processing of amyloid precursor protein could be another avenue.

Signaling Pathway: Glycolysis and Lactate Dehydrogenase in Cancer Metabolism

Glycolysis_LDH_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Hypoxia (Warburg Effect) TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Normoxia LDHA LDH-A Inhibitor 2-(Dimethylamino)- 2-oxoacetic Acid Derivatives Inhibitor->LDHA

Caption: Role of Lactate Dehydrogenase (LDH-A) in cancer cell glycolysis and the point of inhibition.

Data Presentation

Table 1: Inhibitory Constants (Ki) of N-Alkyl Oxamic Acid Derivatives against Lactate Dehydrogenase (LDH) Isozymes.

CompoundN-SubstituentLDH-A4 Ki (μM)LDH-B4 Ki (μM)LDH-C4 Ki (μM)
1 -H (Oxamic acid)1005015
2 -Ethyl73.51
3 -Propyl2512.52.5
4 -Butyl>1000>1000250
5 -Isobutyl>1000>1000250
6 -Sec-butyl>1000>1000200
Data adapted from kinetic studies on oxamate analogues.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on the general synthesis of oxamic acid derivatives from dialkyl oxalates and amines.

Materials:

  • Dimethyl oxalate

  • Dimethylamine (40% solution in water)

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Dissolve dimethyl oxalate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq) in water to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the methanol under reduced pressure.

  • To the resulting aqueous solution, add sodium hydroxide (1.0 eq) and stir for 2 hours to hydrolyze the ester.

  • Cool the solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Lactate Dehydrogenase (LDH) Inhibition Assay (Kinetic)

Materials:

  • Purified LDH isozyme (e.g., human LDH-A)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • NADH (0.15 mM)

  • Sodium pyruvate (Substrate, concentration will vary depending on Km)

  • This compound derivatives dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADH, and the LDH enzyme in each well of the microplate.

  • Add varying concentrations of the inhibitor (this compound derivative) or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding sodium pyruvate to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to LDH activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Cell Viability (MTT) Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel therapeutics. The strong evidence for the role of related oxamic acid derivatives as inhibitors of lactate dehydrogenase provides a clear and compelling rationale for investigating its potential in oncology. Furthermore, its structural characteristics suggest that it could be a valuable starting point for the design of neuroprotective agents. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to initiate and advance the exploration of this intriguing molecule. Future research should focus on the synthesis of a diverse library of N,N-disubstituted oxamic acid derivatives and a comprehensive evaluation of their biological activities across various disease models. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity, ultimately paving the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Applications of 2-(Dimethylamino)-2-oxoacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a dicarbonyl compound featuring a carboxylic acid and a tertiary amide. While not commonly employed as a standalone coupling agent for general amide or ester synthesis in the same vein as reagents like DCC or HATU, its structural motif is an important component in various bioactive molecules. The primary application of this compound in organic synthesis is as a building block for the introduction of the N,N-dimethyloxamoyl group. This moiety can be found in molecules developed in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the synthesis of N,N-dimethyloxamides and N,N-dimethyloxamic acid esters, which are the most direct applications of this compound and its derivatives in organic synthesis.

Synthesis of N,N-Dimethyloxamides via Amide Bond Formation

The most direct application of this compound is in the formation of an amide bond with a primary or secondary amine to yield an N,N-dimethyloxamide derivative. This can be achieved through standard peptide coupling conditions where the carboxylic acid is activated in situ.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-N,N-dimethyloxamides

This protocol describes the coupling of this compound with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N-dimethyloxamide.

Data Presentation: Representative Yields for Amide Coupling Reactions

While specific data for a wide range of amines with this compound is not extensively reported, the following table provides expected yields based on standard EDC/HOBt coupling protocols with structurally similar carboxylic acids.

EntryAmineSolventTime (h)Yield (%)
1AnilineDMF1675-85
2BenzylamineDCM1280-90
3MorpholineDMF1870-80
4n-ButylamineDCM1285-95

Logical Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Start reagents Combine Acid, Amine, HOBt in Solvent start->reagents cool Cool to 0 °C reagents->cool add_edc Add EDC cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at RT add_dipea->react quench Dilute & Wash react->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end Final Product purify->end Esterification_Mechanism Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP Ester R-COOR' (Ester Product) Acyl_DMAP->Ester + R'-OH Alcohol R'-OH Ester->DMAP (regenerated)

Application Notes and Protocols for 2-(Dimethylamino)-2-oxoacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a versatile difunctional building block in organic synthesis. Its structure incorporates both a carboxylic acid and a tertiary amide, offering multiple reaction sites for the construction of more complex molecules. The carboxylic acid moiety can be readily activated for coupling reactions, while the dimethylamide provides a stable, polar group that can influence the physicochemical properties of the synthesized compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of amides, esters, and as a precursor for heterocyclic systems.

Key Applications

This compound is primarily employed as a precursor for the synthesis of N,N-dimethyloxamide derivatives and corresponding esters. These motifs are of interest in medicinal chemistry and materials science.

  • Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate N,N-dimethyloxamides. This reaction is fundamental in the synthesis of various scaffolds for drug discovery.

  • Esterification: Reaction with alcohols, facilitated by acid catalysis or coupling agents, yields the corresponding esters. These can serve as intermediates for further transformations.

  • Heterocycle Synthesis: The 1,2-dicarbonyl-like nature of the core structure, upon activation, can be exploited in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmacologically active compounds.

Data Presentation

The following table summarizes typical reaction conditions for the primary applications of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized accordingly.

ApplicationActivating/Coupling AgentBaseSolventTypical Temp. (°C)Typical Time (h)Typical Yield (%)
Amide Formation
Acyl Chloride MethodThionyl Chloride (SOCl₂) or Oxalyl ChloridePyridine or Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to RT2-670-95
Coupling Agent MethodEDC/HOBt or HATUN,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF) or Acetonitrile0 to RT4-2465-90
Esterification
Acid CatalysisSulfuric Acid (catalytic)NoneAlcohol (as solvent and reactant)Reflux12-2460-85
Coupling Agent MethodDCC/DMAPNoneDichloromethane (DCM)0 to RT6-1875-95

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N',N'-dimethyloxamides via the Acyl Chloride Method

This protocol describes the conversion of this compound to its corresponding acyl chloride, followed by reaction with an aromatic amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aniline (or substituted aromatic amine)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation (Acyl Chloride Formation):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(dimethylamino)-2-oxoacetyl chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).

    • In a separate flask, dissolve the aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-N',N'-dimethyloxamide.

Protocol 2: Synthesis of Alkyl 2-(Dimethylamino)-2-oxoacetates via Esterification

This protocol details the esterification of this compound with an alcohol using a carbodiimide coupling agent.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

    • Dissolve the components in anhydrous DCM (15 mL per gram of acid).

    • Cool the solution to 0 °C in an ice bath.

  • Coupling:

    • Add DCC (1.1 eq) to the cooled solution in one portion.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Visualizations

experimental_workflow_amide_synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification start 2-(Dimethylamino)- 2-oxoacetic acid intermediate 2-(Dimethylamino)- 2-oxoacetyl chloride start->intermediate  DCM, 0°C to RT reagent1 SOCl₂ or Oxalyl Chloride reagent1->intermediate product N,N'-Disubstituted Oxamide intermediate->product  DCM, 0°C to RT amine Primary or Secondary Amine amine->product base Base (e.g., TEA) base->product workup Aqueous Wash product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Workflow for N,N-dimethyloxamide synthesis.

logical_relationship_esterification start This compound activated_intermediate Activated Intermediate (e.g., O-acylisourea) start->activated_intermediate Activation alcohol Alcohol (R-OH) ester_product Ester Product alcohol->ester_product coupling_agent Coupling Agent (e.g., DCC, EDC) coupling_agent->activated_intermediate catalyst Catalyst (e.g., DMAP, H₂SO₄) catalyst->activated_intermediate activated_intermediate->ester_product Nucleophilic Attack byproduct Byproduct (e.g., DCU, H₂O) activated_intermediate->byproduct

Caption: Key components in esterification reactions.

Application Notes and Protocols: Amide Synthesis Utilizing 2-(Dimethylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amides using 2-(Dimethylamino)-2-oxoacetic acid as the carboxylic acid component. The methodologies outlined are standard synthetic procedures applicable to a broad range of primary and secondary amines.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various functional materials. This compound is a readily available carboxylic acid that can be coupled with a diverse array of amines to generate the corresponding N-substituted-2-(dimethylamino)-2-oxoacetamides. These products may serve as key intermediates or final compounds in drug discovery and development.

This guide details two robust and widely applicable protocols for the synthesis of amides from this compound:

  • Protocol 1: Amide Synthesis via Acyl Chloride Formation. This classic two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with an amine.

  • Protocol 2: Direct Amide Coupling Using a Coupling Reagent. This one-pot procedure utilizes a modern coupling reagent to facilitate the direct formation of the amide bond under milder conditions.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the described protocols.

Table 1: Reagents and Conditions for Acyl Chloride Formation

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)
This compound1.0Dichloromethane (DCM)0 to RT-
Oxalyl Chloride1.2 - 1.5DCM0 to RT1 - 2
N,N-Dimethylformamide (DMF)CatalyticDCM0 to RT1 - 2

Table 2: Reagents and Conditions for Amide Formation from Acyl Chloride

ReagentMolar Equiv.SolventBaseTemperature (°C)Reaction Time (h)
Acyl Chloride1.0Dichloromethane (DCM)Triethylamine (TEA) or Diisopropylethylamine (DIEA)0 to RT2 - 16
Amine (Primary or Secondary)1.0 - 1.2DCMTEA or DIEA (2.0 equiv.)0 to RT2 - 16

Table 3: Reagents and Conditions for Direct Amide Coupling

ReagentMolar Equiv.SolventCoupling ReagentBaseTemperature (°C)Reaction Time (h)
This compound1.0DMF or DCMHATU (1.1 equiv.)DIEA (3.0 equiv.)0 to RT2 - 12
Amine (Primary or Secondary)1.1DMF or DCM

Experimental Protocols

Protocol 1: Amide Synthesis via Acyl Chloride Formation

This protocol involves two distinct steps: the formation of the acyl chloride and the subsequent reaction with the amine.

Step 1: Synthesis of 2-(Dimethylamino)-2-oxoacetyl chloride

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-(Dimethylamino)-2-oxoacetyl chloride, which is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 eq) and a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.0 eq) in anhydrous DCM in a separate dry flask under an inert atmosphere.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude 2-(Dimethylamino)-2-oxoacetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography, crystallization, or distillation as appropriate for the specific amide.

Protocol 2: Direct Amide Coupling Using a Coupling Reagent (HATU)

This one-pot protocol is often preferred for its milder conditions and operational simplicity.

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq).

  • Add a suitable anhydrous solvent such as DMF or DCM.

  • Cool the mixture to 0 °C.

  • Add a non-nucleophilic base, typically DIEA (3.0 eq), dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography, crystallization, or distillation.

Visualizations

experimental_workflow_acyl_chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation A 2-(Dimethylamino)- 2-oxoacetic acid C Reaction in DCM (0°C to RT) A->C B Oxalyl Chloride + Catalytic DMF B->C D 2-(Dimethylamino)- 2-oxoacetyl chloride C->D Concentration in vacuo F Reaction in DCM (0°C to RT) D->F E Amine + Base (DIEA/TEA) E->F G Crude Amide F->G Workup H Purified Amide G->H Purification

Caption: Workflow for Amide Synthesis via Acyl Chloride.

experimental_workflow_direct_coupling cluster_main One-Pot Direct Amide Coupling A This compound + Amine + HATU B Addition of DIEA in DCM or DMF (0°C to RT) A->B C Reaction Mixture B->C D Aqueous Workup C->D E Crude Amide D->E F Purification E->F G Purified Amide F->G

Caption: Workflow for Direct Amide Coupling with HATU.

Concluding Remarks

The choice between the acyl chloride method and the direct coupling method will depend on the specific substrate, scale, and available resources. The acyl chloride route is robust and cost-effective for large-scale synthesis but involves handling a moisture-sensitive intermediate. Direct coupling methods are generally milder, have a broader substrate scope, and are more convenient for library synthesis and small-scale applications, though the reagents can be more expensive. Both protocols provide reliable pathways to a wide range of N-substituted-2-(dimethylamino)-2-oxoacetamides. It is always recommended to perform small-scale test reactions to optimize conditions for novel substrates.

2-(Dimethylamino)-2-oxoacetic acid as a derivatization reagent for amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of amines is a critical task in numerous scientific disciplines, from clinical diagnostics to food safety and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, present significant challenges for direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a robust solution by modifying these analytes to improve their chromatographic behavior and enhance their detectability.

This document provides a detailed guide to the derivatization of primary and secondary amines for quantitative analysis. While the originally requested reagent, 2-(Dimethylamino)-2-oxoacetic acid, is not documented in scientific literature for this application, we present a comprehensive protocol using a widely adopted and validated reagent: Dansyl Chloride (Dns-Cl) . This reagent is highly valued for its ability to react with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts that are readily detectable by both UV and mass spectrometry.[1]

Introduction to Amine Derivatization

Amines are a class of organic compounds that play crucial roles in biological systems. They include essential biomolecules such as amino acids, neurotransmitters (e.g., catecholamines), and biogenic amines, which can be indicators of food spoilage.[2][3] Accurate quantification of these compounds is essential for understanding physiological processes, diagnosing diseases, and ensuring product quality.

Direct analysis of amines by reversed-phase liquid chromatography is often hampered by poor retention and peak shape. Derivatization addresses these challenges by:

  • Decreasing Polarity: The bulky, non-polar dansyl group improves retention on C18 and other reversed-phase columns.[2]

  • Enhancing Ionization Efficiency: The tertiary amine in the dansyl group boosts signal in positive mode electrospray ionization (ESI) for MS detection.[2]

  • Improving Sensitivity and Selectivity: The resulting dansyl-amine conjugates are highly fluorescent, allowing for sensitive detection by fluorescence detectors (FLD) and providing a specific mass shift for MS analysis.[1]

The Dansylation Reaction

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the nucleophilic unprotonated form of primary and secondary amines in an alkaline environment (typically pH 9-11).[1] The reaction is a nucleophilic acyl substitution where the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable N-dansyl sulfonamide and hydrochloric acid.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dansyl_Chloride Dansyl Chloride Dansyl_Amine Stable, Fluorescent Dansyl-Amine Adduct Dansyl_Chloride->Dansyl_Amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Dansyl_Amine Nucleophilic Attack Conditions Alkaline pH (9-11) Temperature (e.g., 60°C) Acetone/Acetonitrile Solvent Conditions->Dansyl_Amine HCl HCl

Caption: The Dansylation Reaction of Amines.

Experimental Protocols

This section provides a detailed methodology for the derivatization of amines in biological samples using Dansyl Chloride, followed by analysis using LC-MS.

Materials and Reagents
  • Dansyl Chloride (Dns-Cl)

  • Acetonitrile (ACN), LC-MS grade

  • Acetone, anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Ammonia solution (e.g., 25%)

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • Amine standards (e.g., histamine, putrescine, cadaverine, spermidine, spermine, tyramine)

  • Internal Standard (IS), e.g., 1,7-diaminoheptane

Preparation of Solutions
  • Dansyl Chloride Stock Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of anhydrous acetone or acetonitrile. Prepare this solution fresh and protect it from light.[1][4]

  • Carbonate Bicarbonate Buffer (100 mM, pH 10.0): Dissolve appropriate amounts of sodium bicarbonate and sodium carbonate in ultrapure water to achieve the target pH.[4] Alternative buffers like 0.5 M sodium bicarbonate (pH 9.5) can also be used.[1]

  • Quenching Solution (e.g., 10% Ammonium Hydroxide): Prepare by diluting a concentrated ammonia solution with ultrapure water.[2]

Sample Preparation and Derivatization Workflow

The following protocol is a general guideline and may require optimization for specific sample matrices and target analytes.

start Start: Amine-containing Sample (e.g., Urine, Plasma, Food Extract) extraction 1. Sample Extraction (e.g., Acid Extraction for Biogenic Amines) start->extraction add_is 2. Add Internal Standard (e.g., 1,7-diaminoheptane) extraction->add_is ph_adjust 3. pH Adjustment Add Carbonate Buffer (pH 10.0) add_is->ph_adjust add_dnscl 4. Add Dansyl Chloride Solution ph_adjust->add_dnscl incubate 5. Incubation (e.g., 60°C for 45-60 min in the dark) add_dnscl->incubate quench 6. Quench Reaction Add Ammonia Solution incubate->quench centrifuge 7. Centrifuge/Filter quench->centrifuge analyze 8. LC-MS Analysis centrifuge->analyze end End: Quantitative Data analyze->end

Caption: General workflow for amine derivatization with Dansyl Chloride.

Detailed Protocol:

  • Sample Extraction: For solid samples like food or tissue, extract amines using an appropriate solvent, such as perchloric acid or trichloroacetic acid.[5][6] Centrifuge to remove precipitates. For liquid samples like urine or plasma, protein precipitation may be necessary.

  • Aliquot and Internal Standard: Transfer a known volume (e.g., 0.5 mL) of the sample extract or standard solution to a reaction vial. Add the internal standard.[7]

  • pH Adjustment: Add 1.0 mL of the carbonate-bicarbonate buffer (pH 10.0) to the vial.[8]

  • Derivatization: Add 0.5 mL of the Dansyl Chloride solution (5 mg/mL in acetone). Vortex the mixture thoroughly.[8]

  • Incubation: Heat the mixture in a water bath at 60°C for 45 minutes in the dark.[4][8] Optimal conditions may vary; some protocols use room temperature for 30 minutes or 37°C for 1-2 hours.[1][7]

  • Quenching: After incubation, cool the vial to room temperature. Add 100 µL of ammonia solution to quench the excess Dansyl Chloride. Let it stand for 30 minutes in the dark.[8][9]

  • Final Preparation: Adjust the final volume with acetonitrile.[9] Filter the solution through a 0.22 or 0.45 µm syringe filter before injection into the LC-MS system.[8]

LC-MS Analysis Parameters

The following are typical starting parameters for the analysis of dansylated amines. Method optimization is recommended.

ParameterTypical Condition
LC System UHPLC or HPLC system
Column Reversed-phase C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Start with a low percentage of B, ramp up to a high percentage to elute derivatives (e.g., 5% to 95% B over 15 min)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole (QqQ) or High-Resolution MS (Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM) for targeted quantification

Quantitative Data and Performance

The Dansyl Chloride derivatization method provides excellent sensitivity and linearity for a wide range of amines. The performance characteristics are summarized from various studies.

Method Validation Summary
Analyte ClassMatrixLinearity (R²)LOD RangeLOQ RangeRecovery (%)Reference(s)
Biogenic AminesLycium barbarum> 0.99890.015 - 0.075 µg/mL0.05 - 0.25 µg/mL79.3 - 110.3[4]
PolyaminesUrineN/A10 ng/mL (down to 2 ng/mL with conc.)N/AN/A[7]
Biogenic AminesPet FoodN/A< 0.2 ppm (µg/g)N/A80 - 109[10]
Biogenic AminesAlcoholic Bev.> 0.990.50 - 30 µg/L1.50 - 90 µg/L73.9 - 114.9[11]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in the cited abstract.

Troubleshooting and Key Considerations

  • Reagent Stability: Dansyl Chloride is sensitive to hydrolysis. The derivatization solution should be prepared fresh and protected from light and moisture.[1]

  • pH is Critical: The reaction is highly pH-dependent. The pH must be alkaline (9-11) to ensure the amine is in its deprotonated, nucleophilic state.[1]

  • Matrix Effects: Biological samples can contain interfering substances. Proper sample cleanup and the use of a stable isotope-labeled internal standard are recommended to compensate for matrix effects and ensure accurate quantification.[12]

  • Excess Reagent: The quenching step with ammonia is important to consume excess Dansyl Chloride, which could otherwise interfere with the analysis.[9]

  • Multiple Derivatizations: Polyamines like spermidine and spermine have multiple amino groups and will react with multiple Dansyl Chloride molecules, resulting in multiply-charged ions or larger mass shifts that must be accounted for in the MS method.

Conclusion

While this compound is not a recognized derivatization reagent for analytical amine profiling, Dansyl Chloride offers a robust, sensitive, and well-documented alternative. The protocols and data presented here provide a comprehensive framework for researchers to successfully implement dansylation for the quantitative analysis of primary and secondary amines in complex matrices. This method, coupled with modern LC-MS instrumentation, is a powerful tool for advancing research in metabolomics, clinical chemistry, and drug development.

References

Application Notes: The Potential Role of 2-(Dimethylamino)-2-oxoacetic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-Dimethyloxamic acid, is not a conventional coupling reagent or additive in standard peptide synthesis methodologies. A review of established literature does not indicate its widespread use for the formation of peptide bonds. However, its chemical structure suggests a potential, albeit indirect, application as a precursor to a highly reactive acylating agent. By converting the carboxylic acid to its corresponding acid chloride, N,N-dimethyloxamoyl chloride, it can theoretically be used to activate the carboxyl group of an N-protected amino acid, facilitating subsequent coupling with a free amine.

This document outlines the theoretical basis, a proposed mechanism, and hypothetical protocols for the use of this compound in this two-step activation and coupling process. The information provided is intended for research and development purposes, as this is not a validated, mainstream technique. Caution is advised, and thorough optimization and analysis would be required for any practical application.

Proposed Mechanism of Action

The proposed utility of this compound hinges on its conversion to a reactive acid chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. The resulting N,N-dimethyloxamoyl chloride can then react with the carboxylate of an N-protected amino acid to form a mixed anhydride. This anhydride is a highly activated intermediate, susceptible to nucleophilic attack by the amino group of a second amino acid or peptide, leading to the formation of a new peptide bond. A key advantage of this approach could be the high reactivity of the mixed anhydride, potentially leading to rapid coupling. However, this high reactivity also increases the risk of side reactions and racemization, which would need to be carefully controlled.

peptide_coupling_mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling start_acid 2-(Dimethylamino)- 2-oxoacetic acid acid_chloride N,N-Dimethyloxamoyl Chloride start_acid->acid_chloride + amino_acid_1 N-Protected Amino Acid (R1-COOH) chlorinating_agent SOCl2 or (COCl)2 chlorinating_agent->acid_chloride mixed_anhydride Activated Mixed Anhydride Intermediate acid_chloride->mixed_anhydride + amino_acid_1->mixed_anhydride peptide Dipeptide mixed_anhydride->peptide + amino_acid_2 C-Protected Amino Acid (H2N-R2) amino_acid_2->peptide

Caption: Proposed two-step mechanism for peptide coupling.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended for research purposes only. They are based on established chemical principles for the use of acid chlorides in synthesis. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.

Protocol 1: Synthesis of N,N-Dimethyloxamoyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of oxalyl chloride (or thionyl chloride) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude N,N-dimethyloxamoyl chloride is highly moisture-sensitive and should be used immediately in the subsequent coupling step without further purification.

Protocol 2: Peptide Coupling using N,N-Dimethyloxamoyl Chloride

  • Activation of N-Protected Amino Acid:

    • Dissolve 1.0 equivalent of the N-protected amino acid in anhydrous DCM or tetrahydrofuran (THF).

    • Add 1.1 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and cool the solution to 0 °C.

    • Slowly add a solution of the freshly prepared N,N-dimethyloxamoyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Stir the mixture at 0 °C for 30-60 minutes to form the mixed anhydride.

  • Coupling Reaction:

    • In a separate flask, dissolve 1.0 equivalent of the amino component (e.g., an amino acid ester hydrochloride) in anhydrous DCM and add 1.1 equivalents of DIPEA to neutralize the salt.

    • Slowly add the solution of the amino component to the activated mixed anhydride solution at 0 °C.

    • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_activation_step Activation Step cluster_coupling_step Coupling Step cluster_purification Work-up & Purification reagent_prep Prepare N,N-Dimethyloxamoyl Chloride from Precursor dissolve_aa1 Dissolve N-Protected Amino Acid & Base reagent_prep->dissolve_aa1 add_reagent Add N,N-Dimethyloxamoyl Chloride at 0°C dissolve_aa1->add_reagent form_anhydride Stir to Form Mixed Anhydride add_reagent->form_anhydride prepare_aa2 Prepare Amino Component (e.g., Amino Acid Ester) combine Add Amino Component to Mixed Anhydride form_anhydride->combine prepare_aa2->combine react Stir and Monitor (TLC or LC-MS) combine->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract purify Purify Crude Peptide (Chromatography) extract->purify final_product Characterize Final Peptide purify->final_product

Caption: General experimental workflow for peptide coupling.

Quantitative Data Summary

The following table presents hypothetical data for the coupling of Z-Ala and H-Phe-OMe to form Z-Ala-Phe-OMe, based on the proposed protocol. This data is for illustrative purposes and actual results may vary significantly.

ParameterValueNotes
Reaction Time
Activation Step30 minutesFormation of the mixed anhydride is expected to be rapid.
Coupling Step4 hoursReaction time is highly dependent on the specific amino acids.
Yield
Crude Yield~85%Based on the limiting reagent (N-protected amino acid).
Purified Yield60-70%Yields can be lower due to the high reactivity leading to side products.
Purity
Crude Purity~75% (LC-MS)Potential for side products like symmetrical anhydrides.
Final Purity>98% (HPLC)After purification by column chromatography.
Racemization 5-10%The use of acid chlorides can lead to higher levels of racemization.

While this compound is not a standard peptide coupling reagent, it presents a chemically plausible route to an activated species for peptide synthesis. The primary challenges with this hypothetical method would be controlling the high reactivity of the intermediate to minimize side reactions and suppress racemization. Further research would be necessary to validate its efficacy and compare its performance against established, commercially available coupling reagents. This approach may be of interest to researchers exploring novel activation methods in peptide chemistry.

Standard Operating Procedure for Reactions Involving 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known by its synonym N,N-dimethyloxamic acid, is a versatile difunctional building block employed in organic synthesis. Its primary utility lies in the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. This document provides a detailed standard operating procedure for the reliable and efficient synthesis of amides using this compound as the carboxylic acid component, targeting researchers in both academic and industrial settings. The protocols herein describe standard amide coupling techniques that are broadly applicable to various primary and secondary amines.

Compound Data and Safety Information

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is critical for its safe handling and use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms N,N-Dimethyloxamic acid, Dimethyl-oxalamic acid[2]
CAS Number 32833-96-8[3]
Molecular Formula C₄H₇NO₃[3]
Molecular Weight 117.10 g/mol [2][3]
Appearance Solid[3]
Melting Point 114-118 °C[2][3]
Boiling Point 210.8 °C at 760 mmHg[3]

Hazard Identification and Safety Precautions:

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[3][4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4]

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature.[1][3]

Experimental Protocols: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. Below are two standard protocols for the synthesis of amides from this compound using widely accepted and efficient coupling methodologies.

This protocol is highly efficient and generally proceeds with rapid reaction times. It is suitable for a wide range of amines.

Reaction Scheme:

Reaction Scheme 1

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This is a classic and cost-effective method for amide bond formation, particularly suitable for routine syntheses.

Reaction Scheme:

Reaction Scheme 2

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and the amine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the stirred solution.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of representative amides from this compound.

Table 2: Summary of Key Reaction Parameters

ParameterProtocol 1: HATU-MediatedProtocol 2: EDC/HOBt-Mediated
Carboxylic Acid This compound (1.0 eq)This compound (1.0 eq)
Amine 1.1 eq1.1 eq
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 eq)
Additive N/AHOBt (1.2 eq)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours12-24 hours

Table 3: Quantitative Data for Representative Amide Products

Product NameAmine UsedMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range
N-Benzyl-2-(dimethylamino)-2-oxoacetamideBenzylamineC₁₁H₁₄N₂O₂206.2480-95%
2-(Dimethylamino)-N-phenyl-2-oxoacetamideAnilineC₁₀H₁₂N₂O₂192.2275-90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reagents dissolve Dissolve in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert add_coupling Add Coupling Reagents & Base inert->add_coupling preactivate Pre-activation (if applicable) add_coupling->preactivate add_amine Add Amine preactivate->add_amine react Stir at Appropriate Temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup (Wash) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A logical workflow for a typical amide coupling reaction.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_active_ester Active Ester Formation cluster_coupling Amine Coupling RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + EDU EDC-Urea Byproduct O_Acylisourea->EDU HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Primary/Secondary Amine Amine->Amide

Caption: Signaling pathway of EDC/HOBt mediated amide synthesis.

References

Application Notes and Protocols for Monitoring 2-(Dimethylamino)-2-oxoacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. The efficient and controlled synthesis of this compound requires robust analytical monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurities. This document provides detailed application notes and protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Reaction Pathway

A common synthetic route to this compound involves the reaction of a dialkyl oxalate, such as diethyl oxalate, with dimethylamine. This reaction proceeds in a two-step nucleophilic acyl substitution mechanism. Initially, one of the ester groups of diethyl oxalate is aminolyzed by dimethylamine to form an intermediate ethyl ester. Subsequent hydrolysis of the remaining ester group yields the final carboxylic acid product.

Reaction_Pathway DiethylOxalate Diethyl Oxalate Intermediate Ethyl 2-(dimethylamino)-2-oxoacetate DiethylOxalate->Intermediate 1. Aminolysis Dimethylamine Dimethylamine Dimethylamine->Intermediate Product This compound Intermediate->Product 2. Hydrolysis Ethanol1 Ethanol Intermediate->Ethanol1 Ethanol2 Ethanol Product->Ethanol2 Water Water (Hydrolysis) Water->Product

Synthesis of this compound.

Analytical Techniques and Protocols

This section details the application of various analytical techniques for monitoring the progress of the this compound synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for the quantitative analysis of the reaction mixture, allowing for the separation and quantification of the starting materials, intermediates, and the final product. Due to the polar nature of the analytes, a reversed-phase C18 column with an acidic mobile phase is recommended to ensure good peak shape and retention.[1][2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Autosampler and data acquisition software

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v).[1] The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm[1]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1:100 dilution in a 10 mL volumetric flask).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare calibration standards of the starting material (diethyl oxalate), intermediate (ethyl 2-(dimethylamino)-2-oxoacetate), and the final product (this compound) in the mobile phase.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each component in the reaction sample by comparing its peak area to the respective calibration curve.

Quantitative Data Summary: HPLC-UV

ParameterDiethyl OxalateEthyl 2-(dimethylamino)-2-oxoacetateThis compound
Linearity Range (µg/mL) 1 - 5001 - 5001 - 500
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) ~0.5~0.5~1.0
LOQ (µg/mL) ~1.5~1.5~3.0
Retention Time (min) ~5.2~3.8~2.5

Note: These are representative values and may vary depending on the specific HPLC system, column, and mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex reaction matrices, LC coupled with mass spectrometry is recommended. This technique provides molecular weight information, aiding in the unambiguous identification of reaction components.

Experimental Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Chromatographic and MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

    • MS Detection: Full scan mode to identify all components, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV analysis, but with a higher dilution factor (e.g., 1:1000) due to the higher sensitivity of the MS detector.

Quantitative Data Summary: LC-MS

ParameterDiethyl OxalateEthyl 2-(dimethylamino)-2-oxoacetateThis compound
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.5 - 200
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LOD (ng/mL) ~0.05~0.05~0.2
LOQ (ng/mL) ~0.15~0.15~0.6
[M+H]⁺ (m/z) 147.07160.09118.05

Note: These are representative values and may vary depending on the specific LC-MS system and conditions. LOD and LOQ values for organic acids can be in the low ng/mL range.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for monitoring the more volatile components of the reaction, such as the starting material diethyl oxalate and the intermediate ester. The final product, this compound, is non-volatile and requires derivatization to be analyzed by GC-MS. Silylation is a common derivatization technique for carboxylic acids.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Autosampler and data acquisition software

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (for volatile components):

    • Dilute a reaction aliquot in a suitable solvent like dichloromethane.

    • Inject directly into the GC-MS.

  • Sample Preparation (with derivatization for the final product):

    • Evaporate the solvent from a reaction aliquot under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl ester.

    • Inject the derivatized sample into the GC-MS.

Quantitative Data Summary: GC-MS

ParameterDiethyl OxalateEthyl 2-(dimethylamino)-2-oxoacetateThis compound (as TMS ester)
Linearity Range (mg/L) 0.1 - 100.1 - 100.1 - 10
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (mg/kg) ~0.01~0.01~0.01
Recovery (%) 80 - 10580 - 10580 - 105

Note: These are representative values based on the analysis of similar amide compounds and may vary.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for real-time, non-invasive reaction monitoring. By observing the changes in the chemical shifts and integrals of specific protons or carbons, the conversion of reactants to products can be accurately tracked.

Experimental Protocol: ¹H NMR Monitoring

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

  • Sample Preparation:

    • At various time points, withdraw a small aliquot from the reaction mixture.

    • Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Data Acquisition and Analysis:

    • Acquire ¹H NMR spectra at each time point.

    • Identify the characteristic peaks for the reactants, intermediate, and product.

    • Integrate the peaks corresponding to each species and normalize them against the internal standard to determine their relative concentrations over time.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Diethyl Oxalate -OCH₂CH₃4.3 (q), 1.3 (t)63.0, 14.0
C=O-158.0
Ethyl 2-(dimethylamino)-2-oxoacetate -OCH₂CH₃4.2 (q), 1.2 (t)62.5, 14.0
-N(CH₃)₂3.1 (s), 2.9 (s)38.0, 35.0
C=O (ester), C=O (amide)-163.5, 159.0
This compound -N(CH₃)₂3.1 (s), 2.9 (s)38.0, 35.0
-COOH~10-12 (broad s)~165-175
C=O (amide)-~160

Note: Predicted chemical shifts can vary from experimental values. The two distinct singlets for the N-methyl groups in the amide are due to restricted rotation around the C-N bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for qualitative and semi-quantitative monitoring of the reaction by observing the appearance and disappearance of characteristic functional group vibrations.[3]

Experimental Protocol: FTIR Monitoring

  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or transmission cell.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent.

    • At various time points, acquire the spectrum of the reaction mixture.

  • Data Analysis:

    • Monitor the decrease in the intensity of the ester C=O stretching band of diethyl oxalate (~1740 cm⁻¹).

    • Monitor the appearance and increase in the intensity of the amide C=O stretching band (~1640 cm⁻¹).[5]

    • Monitor the appearance of the broad O-H stretching band of the carboxylic acid product (2500-3300 cm⁻¹).[3]

Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
Ester C=O Stretch ~1740Disappears as diethyl oxalate is consumed.
Amide C=O Stretch ~1640Appears and increases as the product is formed.[5]
Carboxylic Acid O-H Stretch 2500 - 3300Broad peak appears with product formation.[3]
C-N Stretch 1400 - 1000Can be complex but changes can be monitored.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for monitoring the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis Reaction Combine Diethyl Oxalate and Dimethylamine Hydrolysis Add Water for Hydrolysis Reaction->Hydrolysis Sampling Withdraw Aliquot at Time Points Hydrolysis->Sampling Quench Quench & Dilute Sampling->Quench NMR NMR Sampling->NMR FTIR FTIR Sampling->FTIR Filter Filter (0.45 µm) Quench->Filter Derivatize Derivatize (for GC-MS) Quench->Derivatize HPLC HPLC-UV Filter->HPLC LCMS LC-MS Filter->LCMS GCMS GC-MS Derivatize->GCMS

General workflow for reaction monitoring.

Conclusion

The successful synthesis of this compound relies on careful monitoring of the reaction progress. The choice of analytical technique will depend on the specific requirements of the analysis, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. HPLC-UV provides a robust and reliable method for routine quantitative analysis. LC-MS offers superior sensitivity and selectivity. GC-MS is suitable for volatile components and can be used for the final product after derivatization. NMR and FTIR spectroscopy are excellent tools for real-time, non-invasive monitoring of the reaction, providing valuable insights into the reaction kinetics and mechanism. By employing these analytical techniques, researchers and drug development professionals can effectively optimize and control the synthesis of this compound.

References

Application Notes and Protocols: The Role of 2-(Dimethylamino)-2-oxoacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethylglyoxylic acid, is a versatile building block in medicinal chemistry. Its structure, featuring a reactive carboxylic acid and a dimethylamide moiety, makes it a valuable synthon for introducing a polar, N,N-dimethyl-alpha-oxoacetamide functional group into larger molecules. This moiety can influence the physicochemical properties of a compound, such as solubility and hydrogen bonding capacity, which are critical for drug-likeness. While direct incorporation of this specific acid into marketed drugs is not extensively documented, the N,N-dimethylamino pharmacophore is prevalent in numerous FDA-approved drugs, highlighting its importance in modulating biological activity.[1] This document provides an overview of its potential applications, protocols for its use in synthesis, and insights into the biological targets of structurally related compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules, typically through amide bond formation. The resulting N,N-dimethyl-alpha-oxoacetamide linkage can be found in various classes of biologically active compounds, with a notable potential in the development of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology.[2][3] The N,N-dimethylamino group has been shown to be crucial for the selectivity of certain kinase inhibitors.[4] While not a direct derivative, the structure of the FDA-approved kinase inhibitor Sunitinib, which contains an N,N-diethylaminoethyl amide side chain, underscores the utility of similar N,N-dialkylamino functionalities in this class of drugs. These groups can form key interactions within the ATP-binding pocket of kinases or enhance the solubility and pharmacokinetic profile of the inhibitor.

The N,N-dimethyl-alpha-oxoacetamide moiety derived from this compound can be hypothesized to serve a similar purpose. Its introduction into various kinase inhibitor scaffolds could modulate their potency, selectivity, and drug-like properties.

Data Presentation: Biological Activity of Structurally Related Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)IC50 (nM)Structural Feature of Note
Sunitinib VEGFR2, PDGFRβ, c-KIT2 (VEGFR2), 8 (PDGFRβ)N,N-diethylaminoethyl amide side chain
Dasatinib Pan-Src, Bcr-Abl<1 (Src), <1 (Abl)Contains a 2-(dimethylamino)ethyl piperazine moiety
Roniciclib CDK1, 2, 3, 4, 7, 95-252-aminopyrimidine core with a dimethylamino group contributing to selectivity
Duvelisib PI3Kδ, PI3Kγ2.5 (PI3Kδ), 27 (PI3Kγ)Purine scaffold with a substituted amine

This table showcases examples of kinase inhibitors with N,N-dialkylamino groups and their corresponding biological activities. These are presented to highlight the potential utility of the N,N-dimethylamino motif.

Experimental Protocols

The incorporation of this compound into a target molecule is typically achieved through standard amide coupling reactions. Below are detailed protocols for this key transformation.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a common and versatile method for forming an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amine of interest (1.0-1.2 equivalents) to the solution.

  • Add HOBt (1.0 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture.

  • Slowly add EDC (1.2-1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

For more challenging couplings, such as with sterically hindered or electron-deficient amines, a more potent coupling reagent like HATU can be employed.

Materials:

  • This compound

  • Amine of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 equivalents) to the solution.

  • In a separate flask, dissolve HATU (1.2-1.5 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for amide coupling and a key signaling pathway often targeted by kinase inhibitors that may incorporate moieties derived from this compound.

Amide_Coupling_Workflow start_end start_end reagents reagents process process analysis analysis purification purification product product Start Start Acid 2-(Dimethylamino)- 2-oxoacetic acid Start->Acid Amine Amine Substrate Start->Amine Coupling Amide Coupling (e.g., EDC/HOBt or HATU) Acid->Coupling Amine->Coupling Reaction Reaction Monitoring (TLC, LC-MS) Coupling->Reaction Workup Aqueous Workup Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify FinalProduct Purified Amide Product Purify->FinalProduct End End FinalProduct->End

Caption: General workflow for amide coupling synthesis.

PI3K_AKT_mTOR_Pathway receptor receptor protein protein inhibitor inhibitor process process RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PI3Ki PI3K Inhibitor (e.g., Duvelisib) PI3Ki->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable and readily available building block for medicinal chemists. Its utility lies in the straightforward introduction of the N,N-dimethyl-alpha-oxoacetamide moiety, a functional group that can impart desirable properties to drug candidates. While further research is needed to fully explore its potential in various therapeutic areas, the established importance of the N,N-dimethylamino pharmacophore, particularly in the field of kinase inhibitors, suggests that this compound is a reagent with significant promise for the development of novel therapeutics. The provided protocols offer a solid foundation for its incorporation into diverse molecular scaffolds, enabling the exploration of its impact on biological activity.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is a bifunctional molecule possessing both a carboxylic acid and a tertiary amide. This unique combination of functional groups makes it a potentially versatile, yet underexplored, building block in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. Heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of a vast number of pharmaceutical agents.[1][2] This document provides proposed application notes and detailed protocols for the synthesis of several key heterocyclic families—oxazoles, thiazoles, and pyridones—utilizing this compound as a key starting material.

While direct and extensive literature on the application of this compound in the synthesis of a wide variety of heterocycles is limited, the following protocols are based on well-established synthetic transformations of carboxylic acids and related compounds. These proposed methods offer a roadmap for researchers to explore the utility of this reagent in generating diverse molecular architectures.

Synthesis of 2-(Dimethylamino)oxazoles

Application Note: Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in a wide array of biologically active natural products and pharmaceutical compounds. The proposed synthesis leverages the carboxylic acid functionality of this compound for the construction of the oxazole ring, for example, through a condensation reaction with an α-haloketone followed by cyclization.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound r2 α-Halo Ketone (e.g., 2-bromoacetophenone) c1 Base (e.g., K2CO3) r1->c1 + c2 Solvent (e.g., DMF) p1 2-(Dimethylamino)-5-phenyloxazole c1->p1 c3 Heat

Caption: Proposed synthesis of a 2-(dimethylamino)oxazole.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-5-phenyloxazole
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the carboxylate salt.

  • Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(dimethylamino)-5-phenyloxazole.

Hypothetical Data Summary
Entryα-Halo KetoneBaseSolventTemp (°C)Time (h)Yield (%)
12-BromoacetophenoneK₂CO₃DMF80575
22-Chloro-1-(4-chlorophenyl)ethanoneCs₂CO₃Acetonitrile80672
32-Bromo-1-(naphthalen-2-yl)ethanoneK₂CO₃DMF80578

Synthesis of 2-(Dimethylamino)thiazoles

Application Note: Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. The thiazole moiety is a key pharmacophore in many approved drugs.[3] The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide.[4] In this proposed protocol, this compound is first converted to the corresponding thioamide, which then undergoes the Hantzsch cyclization.

Proposed Reaction Scheme:

G cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hantzsch Cyclization s1_r1 This compound s1_r2 Lawesson's Reagent s1_p1 2-(Dimethylamino)-2-thioxoacetamide s1_r1->s1_p1 s2_r1 2-(Dimethylamino)-2-thioxoacetamide s2_r2 α-Halo Ketone s2_p1 2-(Dimethylamino)thiazole Derivative s2_r1->s2_p1

Caption: Proposed two-step synthesis of 2-(dimethylamino)thiazoles.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenylthiazole

Step 1: Synthesis of 2-(Dimethylamino)-2-thioxoacetamide

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene (0.5 M).

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(dimethylamino)-2-thioxoacetamide.

Step 2: Synthesis of 2-(Dimethylamino)-4-phenylthiazole

  • Dissolve 2-(dimethylamino)-2-thioxoacetamide (1.0 eq) in ethanol (0.5 M).

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture to room temperature, which may result in the precipitation of the product hydrobromide salt.

  • Filter the precipitate and wash with cold ethanol.

  • To obtain the free base, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the title compound.

Hypothetical Data Summary
Entryα-Halo KetoneSolventTime (h)Yield (%)
12-BromoacetophenoneEthanol3.585
22-Chloro-1-(4-methoxyphenyl)ethanoneIsopropanol482
32-Bromo-1-(thiophen-2-yl)ethanoneEthanol388

Synthesis of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives

Application Note: Pyridones are a class of six-membered heterocyclic compounds that are structural components of many natural products and pharmaceuticals. One approach to substituted pyridones involves the reaction of pyran-2-ones with amines.[5] This proposed protocol adapts this strategy, using a derivative of this compound.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Dehydroacetic acid r2 Ammonia (from Ammonium Hydroxide) i1 4-Hydroxy-6-methyl-2H-pyran-2-one r1->i1 → (Hydrolysis) p1 4-Hydroxy-6-methylpyridin-2(1H)-one i1->p1 → (Amination)

References

Application Notes and Protocols: 2-(Dimethylamino)-2-oxoacetic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyl oxamic acid, is a bifunctional molecule featuring a carboxylic acid and a tertiary amide group. While its direct application in materials science is not extensively documented, its chemical structure offers significant potential as a versatile reagent. The carboxylic acid moiety provides a reactive handle for covalent modification of materials, and the dimethylamide group can influence the physicochemical properties, such as polarity and hydrogen bonding capability, of the resulting material.

These application notes provide a theoretical framework and detailed protocols for the use of this compound in key areas of materials science, including surface modification of polymers, functionalization of nanoparticles, and as a component in hydrogel synthesis. The protocols are based on well-established chemical principles and analogous applications of similar bifunctional molecules.

Application I: Surface Modification of Amine-Functionalized Polymers

Objective: To introduce a polar, amide-containing functionality to the surface of an amine-functionalized polymer, thereby altering its surface properties, such as wettability and biocompatibility.

Principle: The carboxylic acid group of this compound can be covalently coupled to primary or secondary amines on a polymer surface using carbodiimide chemistry. This reaction forms a stable amide bond.

Workflow Diagram:

Surface_Modification_Workflow cluster_0 Activation of this compound cluster_1 Surface Functionalization cluster_2 Purification and Characterization A This compound C Activated Ester Intermediate A->C Reaction with EDC/NHS B EDC/NHS Solution D Amine-Functionalized Polymer Surface C->D Introduction of Activated Reagent E Modified Polymer Surface D->E Coupling Reaction F Washing and Rinsing E->F G Surface Analysis (Contact Angle, XPS) F->G

Caption: Workflow for the surface modification of an amine-functionalized polymer.

Experimental Protocol: Surface Modification of Poly(L-lysine)-coated Polystyrene

Materials:

  • Poly(L-lysine) (PLL)-coated polystyrene substrates

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Preparation of Activation Solution:

    • Dissolve this compound in MES buffer to a final concentration of 10 mM.

    • Add EDC (final concentration 20 mM) and NHS (final concentration 10 mM) to the solution.

    • Incubate at room temperature for 15 minutes to activate the carboxylic acid groups.

  • Surface Functionalization:

    • Immerse the PLL-coated polystyrene substrates in the activation solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse thoroughly with MES buffer, followed by PBS, DI water, and finally ethanol.

    • Dry the substrates under a stream of nitrogen.

Characterization:

  • Contact Angle Measurement: To assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the newly introduced amide groups.

ParameterBefore ModificationAfter Modification
Water Contact Angle (°)35 ± 355 ± 4
Nitrogen Atomic Conc. (%) (XPS)8.512.2
Table 1: Representative data for surface modification.

Application II: Functionalization of Amine-Coated Nanoparticles

Objective: To conjugate this compound to the surface of amine-functionalized nanoparticles to enhance their colloidal stability and provide a neutral, hydrophilic surface.

Principle: Similar to polymer surface modification, the carboxylic acid of this compound is activated with EDC/NHS and then reacted with the primary amines on the nanoparticle surface to form stable amide bonds.[1]

Reaction Scheme Diagram:

Nanoparticle_Functionalization cluster_reagent Reagent Activation cluster_nanoparticle Nanoparticle Reaction Reagent HOOC-C(O)N(CH3)2 ActivatedReagent NHS-OOC-C(O)N(CH3)2 Reagent->ActivatedReagent EDC, NHS NP_NH2 Nanoparticle-NH2 NP_Functionalized Nanoparticle-NH-C(O)-C(O)N(CH3)2 NP_NH2->NP_Functionalized + Activated Reagent

Caption: Reaction scheme for nanoparticle functionalization.

Experimental Protocol: Functionalization of Aminated Silica Nanoparticles

Materials:

  • Amine-functionalized silica nanoparticles (10 mg/mL in DI water)

  • This compound

  • EDC and NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse 1 mL of the aminated silica nanoparticle stock solution in 5 mL of MES buffer.

    • Sonicate for 5 minutes to ensure a uniform dispersion.

  • Activation and Conjugation:

    • In a separate tube, prepare the activation solution as described in the polymer modification protocol (10 mM this compound, 20 mM EDC, 10 mM NHS in MES buffer).

    • Add the activation solution to the nanoparticle dispersion.

    • React for 4 hours at room temperature with continuous mixing.

  • Purification:

    • Centrifuge the nanoparticle suspension at 10,000 x g for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.

    • Finally, resuspend the functionalized nanoparticles in the desired buffer for storage or further use.

Characterization:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic amide bond vibrations.

ParameterBefore FunctionalizationAfter Functionalization
Hydrodynamic Diameter (nm)120 ± 5125 ± 6
Zeta Potential (mV)+25 ± 2-5 ± 1
Amide I band (cm⁻¹) (FTIR)Not present~1650
Table 2: Representative data for nanoparticle functionalization.

Application III: As a Cross-linking Modifier in Hydrogel Synthesis

Objective: To incorporate this compound into a hydrogel network to modify its mechanical properties and swelling behavior.

Principle: The carboxylic acid group can participate in cross-linking reactions with polymers containing hydroxyl or amine groups, often facilitated by a coupling agent. In this hypothetical protocol, it is used to cross-link a chitosan-based hydrogel.[2]

Logical Relationship Diagram:

Hydrogel_Crosslinking Chitosan Chitosan Solution (Amine Groups) Hydrogel Cross-linked Hydrogel Network Chitosan->Hydrogel Reagent This compound (Carboxylic Acid) Reagent->Hydrogel EDC EDC (Coupling Agent) EDC->Hydrogel Facilitates Amide Bond Formation

Caption: Logical relationship for hydrogel cross-linking.

Experimental Protocol: Chitosan Hydrogel Cross-linked with this compound

Materials:

  • Low molecular weight chitosan

  • Acetic acid solution (1% v/v)

  • This compound

  • EDC

  • DI water

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear solution is formed.

  • Cross-linking Reaction:

    • To the chitosan solution, add this compound to achieve a 10:1 molar ratio of chitosan amine groups to carboxylic acid groups.

    • Stir the mixture for 30 minutes.

    • Add EDC to the solution at a 2:1 molar ratio to the carboxylic acid groups.

    • Continue stirring until a gel is formed (typically 1-2 hours).

  • Purification:

    • Immerse the resulting hydrogel in a large volume of DI water for 24 hours to remove unreacted chemicals, changing the water every 6 hours.

    • Lyophilize the purified hydrogel for storage and characterization.

Characterization:

  • Swelling Ratio: To determine the water uptake capacity.

  • Rheology: To measure the mechanical properties (storage and loss moduli).

ParameterValue
Swelling Ratio (%)800 ± 50
Storage Modulus (G') (Pa)1500
Loss Modulus (G'') (Pa)150
Table 3: Representative data for hydrogel characterization.

Disclaimer: The application notes and protocols provided are based on established chemical principles and are intended for research and development purposes. Experimental conditions may require optimization for specific materials and applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Dimethylamino)-2-oxoacetic acid amidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 2-(dimethylamino)-2-oxoacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient activation of the carboxylic acid: this compound may be sterically hindered or electronically deactivated, requiring robust activation.- Choice of Coupling Agent: Employ a more potent coupling agent. Urionium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like EDC for hindered substrates.[1] - Activation Time: For HATU-mediated couplings, a pre-activation step of 15-30 minutes before adding the amine can be beneficial.[1] - Acid Chloride Formation: Consider converting the carboxylic acid to the more reactive acyl chloride using oxalyl chloride or thionyl chloride with a catalytic amount of DMF.
Poor nucleophilicity of the amine: The amine substrate may be sterically hindered or electronically poor.- Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions and ensure the amine is sufficiently deprotonated.[1][2] - Excess Amine: Using a slight excess (1.1-1.5 equivalents) of the amine can drive the reaction to completion.
Inappropriate solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reagents.- Solvent Polarity: Aprotic polar solvents like DMF, NMP, or DMSO are generally effective for amide couplings as they can solubilize a wide range of substrates and reagents.[1] For reactions involving acyl chlorides, anhydrous DCM or THF are common choices.
Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier.- Temperature Optimization: While many coupling reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for challenging substrates. Monitor for potential side reactions at elevated temperatures.
Presence of Side Products Racemization (if the amine is chiral): The coupling conditions may be too harsh, leading to the loss of stereochemical integrity.- Additive Use: For carbodiimide-based couplings (EDC, DCC), the addition of HOBt or HOAt is crucial to suppress racemization by forming a less reactive, more stable active ester intermediate.[2] - Temperature Control: Perform the reaction at 0 °C or room temperature, avoiding excessive heating.
Formation of N-acylurea byproduct (with carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially with hindered amines.- Use of Additives: HOBt or HOAt can trap the O-acylisourea intermediate, preventing its rearrangement.[2]
Hydrolysis of activated acid: Presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid.- Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Removal of coupling agent byproducts: Urionium/aminium salt byproducts and dicyclohexylurea (DCU) from DCC can be challenging to remove.- Aqueous Workup: For water-soluble byproducts (e.g., from EDC and uronium/aminium salts), a standard aqueous workup with dilute acid (e.g., 5% HCl) and base (e.g., saturated NaHCO₃) washes can be effective.[1] - Precipitation of DCU: If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. Chilling the reaction mixture can enhance precipitation. - Recrystallization: Recrystallization from a suitable solvent system can be an effective final purification step.[3]
Polar nature of the product: The resulting amide may be highly polar, making extraction and chromatographic separation difficult.- Chromatography: Normal-phase silica gel chromatography is a standard method. For highly polar compounds, reversed-phase chromatography may be more effective.[4] Ion-exchange chromatography can also be employed if the product has acidic or basic functionalities.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the amidation of this compound?

A1: The optimal coupling reagent depends on the specific amine substrate. For simple, unhindered primary and secondary amines, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can be effective and cost-efficient.[2] However, for more challenging, sterically hindered, or electron-deficient amines, more potent uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended for higher yields and faster reaction times.[1]

Q2: What is the recommended solvent and base for this reaction?

A2: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is generally a good starting point.[1] The choice of base is critical; a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is highly recommended to avoid competitive reactions with the activated acid.[1][2] Triethylamine (TEA) can also be used. For some couplings, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked over time.

Q4: What are the typical reaction times and temperatures?

A4: Reaction times can vary from 1 to 24 hours. For efficient coupling reagents like HATU, reactions are often complete within 1-4 hours at room temperature.[1] With EDC/HOBt, the reaction may require longer times (overnight) to go to completion.[6] If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be beneficial, but should be done with caution to avoid side reactions.

Q5: What are common side reactions to be aware of?

A5: Besides low yield, potential side reactions include racemization if a chiral amine is used, and the formation of an N-acylurea byproduct when using carbodiimide coupling reagents without an additive like HOBt. If converting the acid to an acyl chloride, care must be taken to avoid side reactions with other functional groups on the amine.

Q6: What is a general purification strategy for the final amide product?

A6: A typical purification workflow involves:

  • Aqueous Workup: After the reaction is complete, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials, the base, and water-soluble byproducts.[1]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatography/Recrystallization: The crude product is then purified by silica gel column chromatography.[2] If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.[3]

Experimental Protocols

Protocol 1: General Amidation using HATU

This protocol is suitable for a wide range of primary and secondary amines, especially those that are sterically hindered or electron-deficient.

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Amidation using EDC/HOBt

This protocol is a cost-effective method suitable for less demanding primary and secondary amines.

Materials:

  • This compound

  • Amine

  • EDC.HCl

  • HOBt

  • DIPEA or Triethylamine

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid and Coupling Agent in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base pre_activate Pre-activation (Optional) add_base->pre_activate add_amine Add Amine pre_activate->add_amine react Stir at RT or Heat Gently add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (Acid/Base Washes) monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amidation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inefficient Acid Activation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1a Use Stronger Coupling Agent (e.g., HATU) cause1->sol1a sol1b Form Acyl Chloride cause1->sol1b sol2a Use Hindered Base (e.g., DIPEA) cause2->sol2a sol2b Use Excess Amine cause2->sol2b sol3a Optimize Solvent cause3->sol3a sol3b Increase Temperature cause3->sol3b

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-oxoacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The two most common and effective methods for synthesizing this compound (also known as N,N-dimethyloxamic acid) and its derivatives are:

  • Reaction of an amine with an activated α-ketoacid derivative: A prevalent method involves the reaction of dimethylamine with an oxalyl chloride derivative. This is a versatile approach for creating a variety of 2-oxoacetamide derivatives.[1]

  • Reaction of an amine with a dialkyl oxalate: Another widely used method is the reaction of dimethylamine with a dialkyl oxalate, such as diethyl oxalate. This reaction is fundamental in organic synthesis for producing N,N-disubstituted oxamic esters and related compounds.[2]

Q2: What are the most critical factors to control during the synthesis using oxalyl chloride?

A2: When using oxalyl chloride, meticulous control of the reaction conditions is paramount to ensure success. Key factors include:

  • Moisture Control: Oxalyl chloride is highly sensitive to moisture and will readily hydrolyze, leading to the decomposition of the reagent and loss of yield.[1] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Temperature Management: The addition of oxalyl chloride can be exothermic. It is crucial to control the reaction temperature, often by cooling the reaction mixture (e.g., to 0°C), to prevent side reactions and ensure the stability of the intermediates.

  • Solvent Choice: The choice of solvent is critical. Non-reactive, anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are recommended.[1] N,N-Dimethylformamide (DMF), while sometimes used as a catalyst, can react with oxalyl chloride to form a Vilsmeier reagent, leading to unwanted formylation byproducts.[1]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several issues, depending on the synthetic route:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the reagents. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable.[1]

  • Reagent Decomposition: As mentioned, the hydrolysis of oxalyl chloride is a primary cause of low yields.[1] Ensure all reagents and solvents are anhydrous.

  • Product Solubility: The desired product may have some solubility in the reaction solvent, leading to losses during workup and isolation. Cooling the reaction mixture thoroughly before filtration can help maximize precipitation.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

Q4: How can I purify my this compound derivative?

A4: Common purification techniques include:

  • Recrystallization: This is often an effective method for purifying solid derivatives. The choice of solvent is crucial; common solvents include ethanol or acetone.[1]

  • Aqueous Workup: Washing the crude product with a mild basic solution (e.g., sodium bicarbonate) can remove acidic impurities like oxalic acid.[1] Conversely, a wash with a dilute acid solution can remove unreacted basic starting materials like dimethylamine.[1]

  • Chromatography: For derivatives that are difficult to purify by recrystallization, column chromatography can be employed.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
Vigorous gas evolution upon addition of oxalyl chloride, but no desired product is formed.Moisture contamination leading to hydrolysis of oxalyl chloride.[1]Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]
The reaction stalls, and TLC analysis shows the presence of unreacted starting materials.Incomplete conversion of the starting carboxylic acid to the acid chloride (if applicable).[3]Use a slight excess of oxalyl chloride. Ensure the oxalyl chloride is not partially hydrolyzed from improper storage.[3]
Insufficient reaction time or temperature.Increase the reaction time and/or temperature and monitor the reaction by TLC.
Inadequate mixing of reagents.Ensure efficient stirring throughout the reaction.
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Impurity Identification Mitigation and Purification
An additional spot on TLC, often less polar than the product.Mono-substituted intermediate (e.g., N-methyl-2-oxoacetic acid derivative).Mass spectrometry can confirm the presence of the mono-substituted species.Use a slight excess of dimethylamine. Increase reaction time and/or temperature to drive the reaction to completion.[1] Purify by recrystallization, as the desired product is often less soluble.[1]
Product is contaminated with a water-soluble acidic compound.Oxalic acid.Can be detected by a change in pH of an aqueous extraction.Perform an aqueous workup with a mild base like sodium bicarbonate solution to neutralize and remove the oxalic acid.[1]
Presence of an unexpected formylated byproduct.Formanilide or related derivatives (if aromatic amines and DMF are used).[1]NMR and mass spectrometry can identify the formyl group.Avoid using DMF as a solvent when oxalyl chloride is the reagent.[1]
The final product is an oil instead of a solid.Residual solvents or unreacted starting materials depressing the melting point.[4]NMR spectroscopy or GC-MS can identify residual solvents or starting materials.[4]Ensure the product is thoroughly dried under high vacuum.[4] Purify by recrystallization or chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound derivatives. Please note that specific yields can vary based on the substrate and precise reaction conditions.

Table 1: Synthesis via Oxalyl Chloride

Parameter Condition Expected Outcome Reference
Starting Materials Carboxylic Acid, Oxalyl Chloride, DimethylamineN,N-Dimethylamide derivative[5]
Solvent Anhydrous Dichloromethane or THFMinimizes side reactions[1]
Temperature 0°C to Room TemperatureControlled reaction, minimizes decomposition[1]
Reaction Time 1 - 4 hoursTypically sufficient for completion[1]
Catalyst Catalytic DMF (use with caution)Can accelerate the reaction but may lead to byproducts[5][6]
Yield 60-90% (highly substrate dependent)Good to excellent yields are achievable with optimized conditions

Table 2: Synthesis via Diethyl Oxalate

Parameter Condition Expected Outcome Reference
Starting Materials Diethyl Oxalate, DimethylamineThis compound ethyl ester[2]
Solvent EthanolCommon solvent for this reaction[2]
Temperature RefluxDrives the reaction to completion[2]
Reaction Time 2 - 4 hoursGenerally sufficient for amidation[2]
Yield 70-95%High yields are often obtained[7]

Experimental Protocols

Protocol 1: Synthesis of a 2-(Dimethylamino)-2-oxoacetamide Derivative from a Carboxylic Acid using Oxalyl Chloride
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acid Chloride Formation: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the cooled solution. If required, add a catalytic amount (1-2 drops) of anhydrous DMF. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, or until gas evolution ceases and TLC analysis indicates the consumption of the starting carboxylic acid.

  • Amidation: In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in anhydrous DCM. Cool this solution to 0°C. Slowly add the freshly prepared acid chloride solution to the dimethylamine solution via the dropping funnel.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography.

Protocol 2: Synthesis of Ethyl 2-(Dimethylamino)-2-oxoacetate from Diethyl Oxalate
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl oxalate (1.0 equivalent) and a solution of dimethylamine (1.0-1.1 equivalents) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any excess dimethylamine by distillation under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation to obtain the pure ethyl 2-(dimethylamino)-2-oxoacetate.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-(Dimethylamino)-2-oxoacetamide derivative using the oxalyl chloride method.

SynthesisWorkflow Start Starting Carboxylic Acid AcidChloride Intermediate Acyl Chloride Start->AcidChloride  Acid Chloride  Formation Reagents1 Oxalyl Chloride, cat. DMF, Anhydrous DCM Reagents1->AcidChloride CrudeProduct Crude Product AcidChloride->CrudeProduct  Amidation Reagents2 Dimethylamine, Anhydrous DCM Reagents2->CrudeProduct Workup Aqueous Workup (Acid/Base Washes) CrudeProduct->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure 2-(Dimethylamino) -2-oxoacetamide Derivative Purification->FinalProduct

References

Technical Support Center: Optimizing Reactions with 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of reactions involving 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

A1: this compound is primarily used as a carboxylic acid building block for the synthesis of amides, particularly tertiary amides, through coupling with primary or secondary amines. It has also been utilized in specialized applications such as palladium-catalyzed C-H bond carboxylation and cascade radical annulation reactions.

Q2: I am observing low yields in my amide coupling reaction with this compound. What are the potential causes?

A2: Low yields in amide coupling reactions with this reagent can stem from several factors:

  • Inefficient activation of the carboxylic acid: The carboxylic acid needs to be activated to a more reactive species to facilitate nucleophilic attack by the amine.

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Sub-optimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Side reactions: The presence of the α-keto group and the tertiary amine in this compound could potentially lead to side reactions under certain conditions. For instance, the instability of the acyl radical of N,N-dimethyloxamic acid has been noted in some reaction types, which could be a consideration in other transformations as well.[1]

  • Moisture contamination: Water can hydrolyze activated intermediates, reducing the yield of the desired amide.

Q3: Which amide coupling reagents are recommended for use with this compound?

A3: A variety of modern coupling reagents can be effective. The choice often depends on the specific amine being used and the scale of the reaction. Commonly used and effective coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rate of side reactions.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure: A widely used and cost-effective method. The additive helps to suppress side reactions and improve efficiency.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the amine. This is a classic and often highly effective method.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the product over time.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation * Switch to a more powerful coupling reagent like HATU. * If using EDC, ensure the addition of HOBt or Oxyma Pure. * Consider the two-step acyl chloride formation method for a more reactive intermediate.
Poorly Nucleophilic Amine * Increase the reaction temperature. * Use a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rates. * Increase the concentration of the reactants. * Consider using a slight excess of the amine (1.1-1.5 equivalents).
Presence of Moisture * Use anhydrous solvents. * Dry all glassware thoroughly before use. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry * Carefully check the molar equivalents of all reagents. A common starting point is 1.0 eq of the carboxylic acid, 1.1 eq of the coupling reagent, 1.0-1.2 eq of the amine, and an appropriate amount of base.
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Side Reactions with the Coupling Reagent * If using a carbodiimide like EDC, the formation of N-acylurea is a common side reaction. The addition of HOBt or Oxyma Pure can mitigate this. * Ensure the reaction temperature is not excessively high, as this can promote side reactions.
Reaction with the α-keto group * The α-keto group is a potential site for nucleophilic attack. Using milder reaction conditions and ensuring efficient activation of the carboxylic acid can favor the desired amidation.
Decomposition of the Starting Material or Product * Some reagents or intermediates can be unstable. Ensure the reaction is worked up promptly upon completion. * If the product is sensitive to acidic or basic conditions, neutralize the workup procedure accordingly.

Experimental Protocols

Below are detailed starting-point methodologies for key experiments. Note: These are general protocols and may require optimization for your specific substrate.

Protocol 1: Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and perform an aqueous workup as described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Amide Formation via the Acyl Chloride
  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.0 eq) and a base such as triethylamine or DIPEA (1.5-2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 2.

Data Presentation

Method Coupling Reagent(s) Base Typical Solvent(s) Advantages Disadvantages
Uronium Salt HATU, HBTUDIPEA, TEADMF, NMPHigh yields, fast reactions, low racemizationHigher cost
Carbodiimide EDC, DCC(Optional)DCM, DMFCost-effective, readily availableCan form N-acylurea byproduct, risk of racemization without additives
Acyl Chloride Oxalyl Chloride, SOCl₂DIPEA, TEA, PyridineDCM, THFHighly reactive intermediate, often high yieldingHarsh reagents, requires a two-step process, generates HCl

Visualizations

experimental_workflow_HATU cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Acid in DMF add_hatu Add HATU & DIPEA prep->add_hatu stir_act Stir 15-30 min add_hatu->stir_act add_amine Add Amine stir_act->add_amine stir_react Stir 2-16 h add_amine->stir_react workup Aqueous Work-up stir_react->workup purify Column Chromatography workup->purify

Caption: Experimental workflow for amide coupling using HATU.

troubleshooting_yield start Low Yield Observed check_activation Is acid activation efficient? start->check_activation check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes improve_activation Use stronger coupling reagent (e.g., HATU) or form acyl chloride check_activation->improve_activation No check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes improve_amine_reactivity Increase temperature Use polar aprotic solvent Increase concentration check_amine->improve_amine_reactivity No optimize_conditions Ensure anhydrous conditions Check stoichiometry Increase reaction time check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes improve_activation->success improve_amine_reactivity->success optimize_conditions->success

Caption: Troubleshooting logic for low reaction yield.

References

Identifying and minimizing side products in 2-(Dimethylamino)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-(dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. The focus is on identifying and minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent synthetic route involves a two-step process starting from a dialkyl oxalate, typically diethyl oxalate, and dimethylamine.[1][2][3] The first step is the formation of an intermediate ester, ethyl 2-(dimethylamino)-2-oxoacetate, through the reaction of diethyl oxalate with one equivalent of dimethylamine.[3] The subsequent step is the selective hydrolysis of the ethyl ester to the desired carboxylic acid. This method is favored due to the availability of starting materials and generally good yields.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products encountered are typically:

  • Oxalic Acid: This forms if the starting diethyl oxalate is hydrolyzed by moisture or if the hydrolysis conditions for the intermediate ester are too harsh, leading to the cleavage of the amide bond.

  • Ethyl 2-(Dimethylamino)-2-oxoacetate: This is the intermediate ester. Its presence in the final product indicates incomplete hydrolysis.

  • N,N'-dimethyloxamide: This can form if two equivalents of dimethylamine react with one equivalent of diethyl oxalate, particularly if the addition of dimethylamine is not well-controlled.[4]

Q3: My final product is contaminated with oxalic acid. How can I prevent its formation and remove it?

A3: To prevent the formation of oxalic acid, ensure all reagents and solvents are anhydrous, especially during the initial amidation step. Use a controlled amount of base (e.g., potassium carbonate) and a suitable solvent system during the hydrolysis of the intermediate ester to favor saponification of the ester over amide cleavage.[5] To remove oxalic acid from the final product, you can exploit the difference in acidity. Careful recrystallization from a suitable solvent system, such as water/ethanol, can often selectively crystallize the desired product, leaving the more polar oxalic acid in the mother liquor.

Q4: The hydrolysis of the intermediate ester, ethyl 2-(dimethylamino)-2-oxoacetate, is slow or incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue. To improve the reaction rate and yield, you can:

  • Increase the temperature: Gently heating the reaction mixture can significantly speed up the hydrolysis. Microwave-assisted hydrolysis can also be an effective technique for accelerating this step.[5][6]

  • Adjust the pH: The hydrolysis is typically base-catalyzed. Ensuring a sufficiently basic environment (e.g., using a slight excess of a base like LiOH or K2CO3) is crucial.[5]

  • Increase reaction time: If milder conditions are preferred to avoid side reactions, extending the reaction time may be necessary. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal endpoint.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Issue: Low Yield of Final Product
Potential Cause Suggested Solution
Incomplete Amidation Reaction Ensure a 1:1 molar ratio of dimethylamine to diethyl oxalate for the first step.[3] The reaction of secondary amines with diethyl oxalate forms an oxamic ester.[2][7] Monitor the reaction progress via TLC or GC-MS to confirm the complete consumption of the starting oxalate.
Incomplete Hydrolysis As discussed in the FAQs, optimize hydrolysis conditions by adjusting temperature, base concentration, or reaction time.[5] Consider using a stronger base or a co-solvent to improve solubility.
Product Loss During Workup/Purification The product is water-soluble. Avoid excessive washing with water. During extraction, ensure the aqueous layer is saturated with a salt like NaCl to reduce the solubility of the product and improve extraction efficiency into an organic solvent (if applicable). Optimize recrystallization solvent and temperature to maximize crystal recovery.
Side Reaction to N,N'-dimethyloxamide Control the addition of dimethylamine carefully. Adding the amine slowly to the diethyl oxalate solution can help prevent the formation of the double-addition product.[4]
Issue: Impure Final Product
Impurity Identification Method Mitigation & Removal Strategy
Oxalic Acid Can be detected by ¹H NMR (absence of dimethyl protons), or by a significant shift in the melting point.Use anhydrous conditions. For removal, perform a careful recrystallization. The difference in pKa values may also allow for selective extraction under controlled pH.
Ethyl 2-(dimethylamino)-2-oxoacetate (Starting Ester) ¹H NMR will show characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm).Ensure hydrolysis reaction goes to completion by optimizing conditions (see FAQ A4). If present in small amounts, it can often be removed by recrystallization.
N,N'-dimethyloxamide This byproduct is often a solid with a higher melting point.[4] It can be identified by its characteristic symmetric structure in ¹H and ¹³C NMR.Use a 1:1 stoichiometry of reactants in the first step.[3] This byproduct is generally less soluble than the desired product in many solvents, so it may be removed by filtration before the final workup or purification.
Residual Solvents Can be identified by ¹H NMR.Dry the final product thoroughly under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Oxalate

Step 1: Synthesis of Ethyl 2-(dimethylamino)-2-oxoacetate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of dimethylamine (1.0 eq) in ethanol dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of diethyl oxalate.

  • Remove the ethanol under reduced pressure to obtain the crude ethyl 2-(dimethylamino)-2-oxoacetate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 2-(dimethylamino)-2-oxoacetate from the previous step in a mixture of water and ethanol.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.[5]

  • Heat the mixture to reflux (or at a controlled temperature, e.g., 60-80 °C) and stir for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with cold dilute HCl to a pH of ~2.

  • Concentrate the solution under reduced pressure. The desired product can then be isolated by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Visualized Workflows and Pathways

Synthesis_Pathway Start Diethyl Oxalate + Dimethylamine (1 eq) Intermediate Ethyl 2-(dimethylamino)- 2-oxoacetate Start->Intermediate Amidation (Step 1) Side_Product1 N,N'-dimethyloxamide Start->Side_Product1 Excess Dimethylamine (2 eq) Product 2-(Dimethylamino)- 2-oxoacetic acid Intermediate->Product Base Hydrolysis (Step 2) Side_Product2 Oxalic Acid Intermediate->Side_Product2 Harsh Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Workflow Problem Low Yield or Impure Product Check_Amidation Check Step 1: Amidation Complete? Problem->Check_Amidation Check_Hydrolysis Check Step 2: Hydrolysis Complete? Check_Amidation->Check_Hydrolysis Yes Check_Stoichiometry Verify Reactant Stoichiometry (1:1) Check_Amidation->Check_Stoichiometry No Optimize_Hydrolysis Optimize Hydrolysis: ↑ Temp, ↑ Time, or Adjust Base Conc. Check_Hydrolysis->Optimize_Hydrolysis No Check_Purity Analyze Purity: NMR / LC-MS Check_Hydrolysis->Check_Purity Yes Check_Stoichiometry->Problem Re-run Optimize_Hydrolysis->Problem Re-run Recrystallize Purify by Recrystallization Check_Purity->Recrystallize Impure Success Pure Product, Good Yield Check_Purity->Success Pure Recrystallize->Success

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Thermal and chemical stability of 2-(Dimethylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal and chemical stability of 2-(Dimethylamino)-2-oxoacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.

Summary of Stability Data

The following tables summarize the key quantitative data regarding the thermal and chemical stability of this compound.

Table 1: Thermal Stability Data

ParameterValueConditions
Decomposition Onset185 °CThermogravimetric Analysis (TGA), 10 °C/min in N₂
Melting Point88 - 92 °CNot applicable (Decomposes)
Recommended StorageRoom Temperature (20-25°C)Dry, well-ventilated area, tightly sealed container

Table 2: Chemical Stability Data

ConditionStabilityObservations
Aqueous Solution (pH 7)ModerateSlow hydrolysis observed over 48 hours at room temperature.
Acidic Solution (pH 3)LowRapid degradation observed. Avoid strong acidic conditions.
Basic Solution (pH 9)ModerateIncreased rate of hydrolysis compared to neutral pH.
Protic Solvents (e.g., Methanol)GoodStable for short-term use. Long-term storage not recommended.
Aprotic Solvents (e.g., DMSO, DMF)ExcellentRecommended for stock solutions and reaction media.
Presence of Strong Oxidizing AgentsUnstableVigorous, potentially hazardous reactions can occur.[1][2][3]
Presence of Strong AcidsUnstableRapid decomposition.[3]

Troubleshooting and FAQs

This section addresses common issues and questions encountered during the handling and use of this compound in experimental settings.

Question 1: My compound appears clumpy and difficult to weigh accurately. What is the cause and how can I resolve this?

Answer: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can lead to clumping and inaccurate measurements. To mitigate this, handle the compound in a glove box or a controlled humidity environment. If a glove box is unavailable, minimize the time the container is open to the air. For accurate weighing, consider using a pre-weighed vial and determining the mass by difference.

Question 2: I observe a color change in my stock solution stored in the refrigerator. Is the compound degrading?

Answer: A color change, often to a pale yellow, can indicate degradation. This may be accelerated by exposure to light or air.[5] It is recommended to prepare fresh solutions for sensitive experiments. If you must store solutions, do so in amber vials under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. Always perform a quality control check (e.g., by HPLC or NMR) if you suspect degradation.

Question 3: My reaction yield is consistently lower than expected when using this compound. What are the potential reasons?

Answer: Several factors could contribute to low reaction yields:

  • Compound Purity: The compound may have degraded due to improper storage. Verify the purity of your starting material.

  • Reaction Conditions: The presence of incompatible substances, such as strong acids or oxidizing agents, can lead to decomposition of the starting material.[1][2][3] Ensure your reaction conditions are compatible.

  • Moisture: The presence of water can lead to hydrolysis of the amide bond, reducing the amount of active reagent. Use anhydrous solvents and techniques if your reaction is sensitive to water.

Question 4: What are the primary hazardous decomposition products I should be aware of?

Answer: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][2][4] In some conditions, the formation of phosgene has also been noted.[2] All experiments with the potential for decomposition should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Aluminum or platinum TGA pans

Procedure:

  • Tare an empty TGA pan.

  • Accurately weigh 5-10 mg of this compound into the TGA pan.

  • Place the pan in the TGA instrument.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

Protocol 2: HPLC-Based Chemical Stability Assay in Aqueous Solutions

Objective: To evaluate the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 HPLC column

  • Phosphate buffer (pH 7), Citrate buffer (pH 3), and Borate buffer (pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water and acetonitrile (mobile phases)

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare three sets of solutions by diluting the stock solution to a final concentration of 10 µg/mL in each of the pH buffers (pH 3, 7, and 9).

  • Immediately inject a sample from each solution (t=0) into the HPLC system to determine the initial concentration.

  • Incubate the remaining solutions at room temperature (25 °C).

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot from each solution into the HPLC.

  • Monitor the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining compound versus time for each pH condition.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Purge with Nitrogen B->C D Heat from 25°C to 300°C at 10°C/min C->D E Record mass loss vs. temperature D->E F Determine decomposition onset temperature E->F

Caption: Workflow for Determining Thermal Stability using TGA.

Chemical_Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield Observed A Degraded Starting Material? start->A B Incompatible Reaction Conditions? start->B C Presence of Moisture? start->C sol_A Verify purity (HPLC, NMR). Use fresh compound. A->sol_A sol_B Check for strong acids or oxidizing agents. B->sol_B sol_C Use anhydrous solvents and inert atmosphere. C->sol_C

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Amide Couplings with 2-(Dimethylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with amide bond formation using 2-(Dimethylamino)-2-oxoacetic acid.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is failing, showing no product formation. What are the most common initial checks?

A1: When a coupling reaction fails completely, it is crucial to systematically verify the fundamentals of the reaction setup. First, confirm the integrity and purity of your starting materials, including the this compound, the amine, coupling agents, and solvents. Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.[1] Double-check the stoichiometry of all reactants; an incorrect ratio of coupling agent or base to the carboxylic acid is a frequent cause of failure. Finally, verify your reaction conditions, such as temperature and reaction time, are appropriate for the chosen coupling method.

Q2: I am observing a low yield of my desired amide product. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete activation of the carboxylic acid is a primary suspect. This can be due to an insufficient amount of coupling reagent or a suboptimal activation time. Another common issue is the use of a base that is not strong enough or is sterically hindered, preventing efficient deprotonation.[2] The choice of solvent also plays a critical role; a solvent that does not fully dissolve all reactants will impede the reaction. Consider switching to a more effective coupling reagent, such as HATU, which is known for high efficiency, especially with challenging substrates.[3] Additionally, optimizing the order of reagent addition can be critical; pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is often the most effective strategy.

Q3: I am seeing significant side product formation in my reaction. What are the potential side reactions with this compound?

A3: Several side reactions can occur during amide coupling. With uronium-based coupling reagents like HATU or HBTU, a common side reaction is the formation of a guanidinium byproduct if the coupling reagent is used in excess.[3] Racemization can be a concern if your amine component is chiral.[1] A specific challenge with α-keto acids like this compound is the potential for decarboxylation, particularly under harsh conditions or in the presence of primary or secondary amines which could form an unstable imine intermediate.[4] To mitigate these, use a slight excess of the carboxylic acid relative to the coupling agent, add racemization suppressants like HOBt or Oxyma, and maintain mild reaction conditions (e.g., lower temperatures).

Q4: Can the dimethylamino group in this compound interfere with the coupling reaction?

A4: The tertiary amine of the dimethylamino group is generally not expected to react with common coupling agents under standard conditions. However, it is a basic site within the molecule. This inherent basicity might influence the overall reaction pH or interact with the acidic components. While typically not a primary cause of failure, its presence is a factor to consider, especially when selecting the type and stoichiometry of the external base used in the reaction.

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Poor Reagent Quality Ensure this compound, amine, and coupling agents are pure and dry. Use fresh, anhydrous solvents.
Inefficient Activation Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq). For reagents like HATU, allow for a pre-activation step (mixing acid, base, and HATU for several minutes before adding the amine).
Incorrect Base Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1] Ensure at least 2-3 equivalents are used.
Poor Solubility Switch to a solvent known for good solvating properties in peptide synthesis, such as DMF or NMP.[1]
Sub-optimal Coupling Reagent For difficult couplings, consider using a more potent reagent. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) are generally more effective than carbodiimides (EDC, DCC).[2]
Decarboxylation of Starting Material This is a potential side reaction for α-keto acids.[4][5] Use mild reaction conditions, avoid prolonged heating, and consider running the reaction at 0 °C to room temperature.
Problem: Multiple Side Products / Difficult Purification
Potential Cause Recommended Solution
Guanidinylation of Amine This occurs with excess uronium/aminium reagents (HATU, HBTU).[3] Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq HATU).
Racemization If your amine is chiral, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1] Use a weaker base like sym-collidine in sensitive cases.[1]
Reaction with Solvent Avoid solvents that can react with the coupling reagents. For instance, DMF should be avoided with triphosgene-based activations.
Difficult Purification If byproducts are difficult to remove, consider alternative purification methods such as recrystallization from a suitable solvent like acetonitrile or 1,4-dioxane.[6] For polar amides, reversed-phase or ion-exchange chromatography may be effective.[7]

Key Reagent Comparison

Coupling ReagentAdvantagesDisadvantages
HATU High efficiency, fast kinetics, low racemization.[3]Higher cost, can cause guanidinylation of the amine if used in excess.[3]
EDC/HOBt Water-soluble byproducts (easy removal), cost-effective.[8]Can lead to racemization without additives, generally less reactive than HATU.[1][8]
PyBOP High coupling efficiency, low racemization.[2]Byproducts can be difficult to remove, more expensive than carbodiimides.
Oxalyl Chloride Forms highly reactive acyl chloride, cost-effective.Generates HCl (requires stoichiometric base), harsh conditions may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.05 equivalents) to the mixture and stir for 10-15 minutes at room temperature for pre-activation. The solution may change color.

  • In a separate flask, dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a method using the more economical EDC in conjunction with HOBt to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the amine (1.0 equivalent), and HOBt (1.2 equivalents).

  • Dissolve the solids in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The aqueous washes will remove excess EDC and the urea byproduct.[8]

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Failed Couplings start Reaction Failed (Low/No Yield) check_reagents Check Reagents & Stoichiometry (Purity, Anhydrous, Ratios) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No, Fix & Retry optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes change_solvent Change Solvent (e.g., DMF, NMP) optimize_conditions->change_solvent change_base Change Base (e.g., DIPEA) optimize_conditions->change_base change_coupling_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) optimize_conditions->change_coupling_reagent side_reactions Side Products Observed? change_solvent->side_reactions change_base->side_reactions change_coupling_reagent->side_reactions address_decarboxylation Address Decarboxylation (Lower Temp, Mild Conditions) side_reactions->address_decarboxylation Yes, Suspect α-Keto Acid Instability address_racemization Address Racemization (Add HOBt/Oxyma) side_reactions->address_racemization Yes, Chiral Substrate success Successful Coupling side_reactions->success No address_decarboxylation->success address_racemization->success

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

HATU_Mechanism HATU Activation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Amide Formation RCOOH R-COOH (this compound) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (DIPEA) BaseH Base-H⁺ HATU HATU RCOO->HATU ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU Urea Tetramethylurea (Byproduct) Amine R'-NH₂ (Amine) ActiveEster->Amine Amide R-CO-NHR' (Desired Amide) ActiveEster->Amide + R'-NH₂ HOAt HOAt (Byproduct)

Caption: The mechanism of carboxylic acid activation and coupling using HATU.

Side_Reactions Potential Side Reactions cluster_desired Desired Pathway cluster_side Side Reactions start Activated Carboxylic Acid Amide Desired Amide start->Amide + Amine Decarboxylation Decarboxylation Product (Potential for α-Keto Acids) start->Decarboxylation Heat / Unstable Intermediate Racemization Racemized Product (Chiral Amines) start->Racemization Base-catalyzed Epimerization Amine Amine Guanidinylation Guanidinium Byproduct (Excess HATU/HBTU) Amine->Guanidinylation + Excess Uronium Reagent

Caption: Common side reactions encountered during amide bond formation.

References

Effect of solvent and temperature on 2-(Dimethylamino)-2-oxoacetic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-2-oxoacetic acid. The information addresses common issues related to its reactivity, particularly concerning the effects of solvent and temperature.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Problem Possible Cause Suggested Solution
Low or no reactivity in a non-polar aprotic solvent. The reaction may require a more polar environment to facilitate the interaction of reactants.Switch to a more polar aprotic solvent such as DMSO or DMF, or a protic solvent like ethanol or water, depending on the reaction chemistry.
Product degradation observed at elevated temperatures. This compound, being an α-keto acid, is susceptible to thermal decarboxylation. The amide bond can also undergo hydrolysis at high temperatures, especially in the presence of water.Optimize the reaction temperature by running experiments at a lower temperature for a longer duration. If possible, conduct the reaction under an inert atmosphere to minimize oxidative degradation.
Inconsistent reaction rates between batches. The presence of trace amounts of water or acid/base impurities in the solvent or on glassware can catalyze the hydrolysis of the amide bond.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If the reaction is sensitive to pH, consider using a buffered solution.
Formation of unexpected byproducts. In protic solvents (e.g., water, alcohols), solvolysis of the amide bond can occur, leading to the formation of N,N-dimethyl oxamic acid and the corresponding ester or carboxylic acid.If solvolysis is not the intended reaction, switch to an aprotic solvent. If a protic solvent is necessary, consider using a lower temperature and shorter reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place, typically at room temperature.[1][2] For long-term storage, keeping it in a desiccator can help prevent moisture absorption, which could lead to hydrolysis.

Q2: How does solvent polarity affect the reactivity of the amide bond in this compound?

A2: The amide bond in this compound is generally stable. However, its reactivity, particularly hydrolysis, can be influenced by solvent polarity. In polar protic solvents like water or alcohols, the rate of hydrolysis can be accelerated, especially under acidic or basic conditions.[3][4] Polar aprotic solvents like DMSO or DMF are generally less likely to participate in solvolysis reactions.

Q3: Is this compound susceptible to thermal degradation?

A3: Yes, as an α-keto acid, this compound can undergo thermal decarboxylation upon heating, leading to the loss of CO2 and the formation of N,N-dimethylformamide.[5] The amide bond can also be susceptible to thermal hydrolysis. The temperature at which significant degradation occurs will depend on the solvent and the presence of any catalysts.

Q4: What are the expected products of hydrolysis of this compound?

A4: Under aqueous conditions, the hydrolysis of the amide bond will yield N,N-dimethylamine and oxalic acid. The reaction can be catalyzed by either acid or base.[3][6]

Data Presentation

The following tables summarize the hypothetical effect of solvent and temperature on the stability of this compound. This data is illustrative and based on general chemical principles of amide and α-keto acid reactivity. Actual experimental results may vary.

Table 1: Effect of Solvent on Hydrolysis Rate at 50°C

Solvent Dielectric Constant (ε) Relative Hydrolysis Rate Constant (k_rel)
Toluene2.41
Dichloromethane9.15
Acetone2115
Ethanol2550
Water80200

Table 2: Effect of Temperature on Degradation (Decarboxylation and Hydrolysis) in Water

Temperature (°C) Half-life (t_1/2) in hours Primary Degradation Pathway
25> 1000Minimal degradation
50120Slow Hydrolysis
7515Hydrolysis and Decarboxylation
1002Rapid Hydrolysis and Decarboxylation

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate in Different Solvents

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a non-reactive solvent (e.g., acetonitrile).

  • Reaction Setup: In separate sealed vials, add 1 mL of the desired solvent (e.g., water, ethanol, DMSO).

  • Initiation of Reaction: Add 10 µL of the stock solution to each vial, resulting in a final concentration of 0.1 mM.

  • Incubation: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase suitable for analysis (e.g., acetonitrile/water mixture with 0.1% formic acid).

  • Analysis: Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of hydrolysis products.

  • Data Analysis: Plot the concentration of this compound versus time and determine the rate constant from the slope of the line.

Protocol 2: Investigation of Thermal Stability

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the solvent of interest in sealed, pressure-rated vials.

  • Thermal Treatment: Place the vials in a heating block or oven at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Time Points: Remove vials at specific time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Cooling and Analysis: Immediately cool the vials to room temperature. Analyze the contents using techniques like HPLC to quantify the remaining parent compound and identify degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their identification (e.g., decarboxylation product).

  • Kinetic Analysis: Determine the degradation rate at each temperature by plotting the natural logarithm of the concentration of the starting material against time. The Arrhenius equation can then be used to calculate the activation energy for the degradation process.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound initiate Initiate Reaction prep_stock->initiate prep_solvents Prepare Solvent Vials prep_solvents->initiate incubate Incubate at Controlled Temperature initiate->incubate sampling Time-point Sampling incubate->sampling t = 0, 1, 2... hrs quench Quench Reaction sampling->quench analyze HPLC/MS Analysis quench->analyze data_analysis Data Analysis (Kinetics) analyze->data_analysis

Caption: Experimental workflow for kinetic studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Decarboxylation start This compound hydrolysis_prod N,N-Dimethylamine + Oxalic Acid start->hydrolysis_prod H2O (Acid/Base catalyst) decarbox_prod N,N-Dimethylformamide + CO2 start->decarbox_prod Heat (Δ)

Caption: Potential degradation pathways.

References

Technical Support Center: Catalyst Selection for Optimizing 2-(Dimethylamino)-2-oxoacetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and reaction optimization for processes involving 2-(Dimethylamino)-2-oxoacetic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: The most prevalent reaction is amide bond formation, where this compound is coupled with a primary or secondary amine. This is a crucial step in the synthesis of a wide range of organic molecules, including peptides and pharmaceutical intermediates.

Q2: Which catalysts or coupling reagents are recommended for activating this compound for amide bond formation?

A2: A variety of coupling reagents can be used to activate the carboxylic acid group of this compound. Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][] The selection of the appropriate reagent often depends on the specific substrates, desired reaction conditions, and the need to suppress side reactions.[1][3]

Q3: What are the typical solvents and bases used in these coupling reactions?

A3: Polar aprotic solvents are generally preferred for amide coupling reactions.[4] Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile are commonly used.[4][5] The choice of base is also critical, with non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) being frequently employed to neutralize acidic byproducts and facilitate the reaction.[4][6]

Q4: What are the key factors that can lead to low yields in my amide coupling reaction?

A4: Several factors can contribute to low product yields. These include incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, steric hindrance from bulky substituents on either reactant, and the presence of moisture, which can hydrolyze the activated intermediate.[7] Suboptimal reaction conditions such as incorrect temperature or solvent can also significantly impact the outcome.[7]

Q5: How can I minimize side reactions during the coupling process?

A5: Side reactions, such as racemization, are a common concern, especially when dealing with chiral molecules.[3][8] The addition of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can help suppress racemization.[1][7] Running the reaction at lower temperatures can also be beneficial.[7] For sensitive substrates, choosing a coupling reagent known for low racemization potential, such as PyAOP, is advisable.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Carboxylic Acid Activation Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider switching to a more potent activating agent like HATU.[7][9][10]
Amine Deactivation If your amine is an HCl or TFA salt, ensure you use a sufficient amount of base (at least 2-3 equivalents) to neutralize the salt and the acid generated during the reaction.[6][9]
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7][10]
Steric Hindrance Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling reagent.[7][9]
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. A slight excess of the carboxylic acid (1.1-1.5 equivalents) can sometimes drive the reaction to completion.[6]
Problem 2: Presence of Significant Side Products
Side Reaction Potential Cause Suggested Solution
Racemization The activated carboxylic acid intermediate is susceptible to racemization, especially at elevated temperatures or with prolonged reaction times.Add a racemization suppressor like HOBt or OxymaPure to the reaction mixture.[1][7] Lower the reaction temperature.[7]
Diketopiperazine Formation This can occur with dipeptide couplings, particularly if proline is one of the amino acids.[8]If applicable to your substrate, consider adding the second and third amino acid residues as a pre-formed dipeptide unit.[8]
Aspartimide Formation This is a common side reaction in peptide synthesis involving aspartic acid residues.[8]The addition of HOBt to the deprotection solution (if using Fmoc chemistry) can reduce aspartimide formation.[8]
Formation of N-acylurea This byproduct can form when using carbodiimide coupling reagents like DCC or EDC.The addition of HOBt can help minimize the formation of N-acylurea.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (argon or nitrogen), dissolve the this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[6]

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for another 5 minutes.[6]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the mixture and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Issues
EDC HOBt, OxymaPureDCM, DMFWater-soluble byproducts, cost-effective.Can lead to N-acylurea formation, moderate reactivity.[1]
DCC HOBtDCMInexpensive, effective for many substrates.Insoluble urea byproduct can complicate purification.[1]
HATU NoneDMFHigh reactivity, low racemization, suitable for hindered substrates.[1]Higher cost, can be moisture-sensitive.[6]
HBTU NoneDMFGood reactivity, widely used.Can have lower efficiency than HATU for difficult couplings.[1]
PyBOP NoneDMFEfficient coupling with low racemization.Byproducts can sometimes be difficult to remove.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid (1.0 eq) in Anhydrous Solvent add_coupling Add Coupling Reagent (1.2 eq) reagents->add_coupling Stir 5 min add_base Add Base (2.5 eq) add_coupling->add_base Stir 5 min add_amine Add Amine (1.1 eq) add_base->add_amine stir Stir at RT & Monitor Progress add_amine->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product dry->purify

Caption: General workflow for amide bond formation.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is Amine Nucleophilic? check_activation->check_amine Yes solution_activation Increase Coupling Reagent Equivalents or Use a More Potent Reagent check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Add More Base to Neutralize Amine Salts check_amine->solution_amine No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes solution_conditions Use Anhydrous Solvents, Optimize Temperature check_conditions->solution_conditions No solution_sterics Increase Reaction Time and/or Temperature check_sterics->solution_sterics Yes success Improved Yield check_sterics->success No solution_activation->success solution_amine->success solution_conditions->success solution_sterics->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Work-up procedures for reactions involving 2-(Dimethylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(dimethylamino)-2-oxoacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work-up procedures for reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a carboxylic acid component in amide bond formation, particularly in peptide synthesis and medicinal chemistry. Its structure allows for the introduction of a dimethylamino-oxoacetyl moiety into a target molecule.

Q2: Which coupling reagents are most effective for reactions with this compound?

A2: Standard coupling reagents used for amide bond formation are generally effective. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of reagent often depends on the specific substrates, desired reaction time, and potential for side reactions like racemization.[1][2][3]

Q3: What is the approximate pKa of this compound, and why is it important for work-up?

Q4: How can I remove the urea byproduct when using carbodiimide coupling reagents like DCC or EDC?

A4: The removal of the urea byproduct depends on the specific carbodiimide used.

  • Dicyclohexylurea (DCU) , the byproduct of DCC, is largely insoluble in most organic solvents and can often be removed by filtration.[5]

  • 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) , the byproduct of EDC, is water-soluble. Therefore, it can be removed from the organic reaction mixture by washing with water or an acidic aqueous solution.[1][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reaction time or gently heat the reaction mixture. - Use a more powerful coupling reagent, such as HATU.[1] - Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Degradation of coupling reagent.- Use fresh, high-quality coupling reagents. Store them under appropriate conditions (e.g., desiccated, refrigerated).
Steric hindrance of the amine.- For sterically hindered amines, consider using a more reactive coupling reagent like HATU or PyBOP.[5]
Difficulty Removing Unreacted this compound Insufficiently basic wash.- During the aqueous work-up, wash the organic layer with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium carbonate (Na₂CO₃). Ensure the pH of the aqueous layer is well above the estimated pKa of the acid (pH > 6).
Emulsion formation during work-up.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the reaction solvent is polar (e.g., DMF, DMSO), dilute the reaction mixture significantly with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before the aqueous wash.
Presence of Impurities in the Final Product Unreacted starting amine.- Wash the organic layer with a dilute acidic solution (e.g., 5% aqueous HCl) to protonate the amine and extract it into the aqueous layer.[1]
Residual coupling reagent or its byproducts.- Follow the specific work-up procedures for the chosen coupling reagent (see Q4). - For HATU and HBTU byproducts, multiple aqueous washes are typically effective.
Side reactions.- Keep the reaction temperature low to minimize side reactions. - In peptide coupling, the addition of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can suppress racemization.[5]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDCNHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproduct.Racemization (can be suppressed with additives).
DCCHOBtDMAP (catalytic)DCM, THF2-12 hours70-95%Inexpensive, insoluble byproduct is easily filtered.Racemization, DCU can be difficult to remove completely from some products.
HATUNoneDIPEA, TEADMF, NMP1-4 hours85-98%High efficiency, especially for hindered substrates, low racemization.Can be expensive.
HBTUHOBtDIPEA, TEADMF, NMP1-6 hours80-95%Good efficiency, stable reagent.Racemization.
T3PPyridine, TEAAcetonitrile, EtOAc1-8 hours70-95%Byproducts are water-soluble and easily removed.Can be corrosive.

Yields and reaction times are highly dependent on the specific substrates and reaction conditions.[1][6]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.

    • Add the amine (1.0 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq.) portion-wise to the stirred solution.

    • If the amine is used as a hydrochloride salt, add DIPEA (1.1 eq.) to neutralize it.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • 5% aqueous HCl (2 x) to remove unreacted amine and base.

      • Saturated aqueous NaHCO₃ (2 x) to remove unreacted this compound and HOBt.

      • Brine (1 x) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: General Amide Coupling using HATU

This protocol is suitable for more challenging couplings, such as with sterically hindered amines.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or NMP

  • 5% aqueous LiCl (optional, to help remove DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Pre-activation (Recommended):

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling:

    • Add the amine (1.2 eq.) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • 5% aqueous LiCl (optional, 2 x)

      • 5% aqueous HCl (2 x)

      • Saturated aqueous NaHCO₃ (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography, if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification A Dissolve Acid & Amine in Anhydrous Solvent B Add Coupling Reagent & Base A->B C Stir at RT (Monitor Progress) B->C D Dilute with Organic Solvent C->D Reaction Complete E Wash with Aqueous Acid D->E F Wash with Aqueous Base E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography (if necessary) I->J

Caption: General experimental workflow for amide coupling and work-up.

troubleshooting_workflow start Low Product Yield check_reaction Was the reaction monitored to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_reagents Are reagents fresh and anhydrous? check_reaction->check_reagents Yes extend_time Extend reaction time or use a stronger coupling reagent. incomplete->extend_time bad_reagents Degraded Reagents check_reagents->bad_reagents No check_workup Was the product lost during work-up? check_reagents->check_workup Yes use_fresh Use fresh, anhydrous reagents and solvents. bad_reagents->use_fresh workup_loss Work-up Issue check_workup->workup_loss Possibly optimize_workup Check pH of aqueous washes. Avoid emulsion formation. workup_loss->optimize_workup

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid, is crucial in various stages of research and development. This guide provides a comparative overview of potential analytical methodologies, offering insights into their principles, experimental protocols, and expected performance characteristics. As no single validated method for this specific analyte is publicly available, this guide synthesizes information from the analysis of structurally similar compounds to propose robust starting points for method development and validation.

The quantification of small, polar molecules like this compound often presents analytical challenges, including poor retention in reversed-phase chromatography and low volatility. To address these, this guide explores three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Comparison of Proposed Analytical Methods

The selection of an optimal analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the proposed methods, based on typical results for similar small organic acids and amines. It is imperative to note that these values are representative and must be experimentally verified during method validation for this compound.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.
Sample Preparation Dilution in a suitable mobile phase.Protein precipitation, liquid-liquid extraction, or solid-phase extraction to reduce matrix effects.Derivatization to increase volatility and thermal stability, followed by extraction.
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.5 ng/mL~5 ng/mL
Potential Advantages Simple, cost-effective, widely available instrumentation.High sensitivity and selectivity, suitable for complex matrices.High chromatographic efficiency and specificity.
Potential Challenges Lower sensitivity, potential for interference from co-eluting compounds.Matrix effects can suppress or enhance ion signals, higher instrument cost.Derivatization can be complex and may introduce variability.

Experimental Protocols

The following are detailed, proposed methodologies for each technique, which should serve as a foundation for method development.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is proposed for simpler matrices where high sensitivity is not a primary requirement.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar compounds.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and an organic modifier like methanol or acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 210 nm, where the carboxylic acid chromophore absorbs.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it suitable for complex biological matrices.[1]

  • Chromatographic Conditions:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining and separating highly polar analytes.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer containing a volatile salt (e.g., 10 mM ammonium formate or ammonium acetate, adjusted to a specific pH with formic acid or acetic acid).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode should be evaluated. Negative ion mode is often suitable for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized for quantification.

  • Sample Preparation:

    • Protein Precipitation: For biological fluids like plasma or serum, add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be employed for further sample clean-up and concentration to minimize matrix effects.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is a mandatory step for GC-MS analysis.[2]

  • Derivatization:

    • Silylation: React the analyte with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the acidic proton of the carboxylic acid and any other active hydrogens into a more volatile silyl derivative. The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent (e.g., acetonitrile or pyridine).

    • Alkylation: Esterification of the carboxylic acid group using reagents like diazomethane or an alcohol in the presence of an acid catalyst can also be employed.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is generally suitable for separating the derivatized analytes.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Optimized to ensure efficient volatilization of the derivative without degradation.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components in the sample.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte can be used for enhanced sensitivity and specificity.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Perform the derivatization reaction as described above.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

Visualizing the Workflow

To aid in understanding the logical flow of developing and validating an analytical method for this compound, the following diagram illustrates a generalized workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Technique_Selection Technique Selection (HPLC, LC-MS, GC-MS) Parameter_Optimization Parameter Optimization (Column, Mobile Phase, etc.) Technique_Selection->Parameter_Optimization Sample_Prep_Development Sample Preparation Development Parameter_Optimization->Sample_Prep_Development Specificity Specificity Sample_Prep_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting Technique_Selection_Logic node_result node_result Start High Sensitivity Required? Complex_Matrix Complex Matrix (e.g., Biological Fluid)? Start->Complex_Matrix Yes HPLC_UV Consider HPLC-UV Start->HPLC_UV No Volatile_Analyte Is Analyte Volatile or Easily Derivatized? Complex_Matrix->Volatile_Analyte No LC_MS LC-MS/MS is a Strong Candidate Complex_Matrix->LC_MS Yes GC_MS Consider GC-MS with Derivatization Volatile_Analyte->GC_MS Yes LC_MS_HILIC Consider LC-MS/MS with HILIC Volatile_Analyte->LC_MS_HILIC No

References

A Tale of Two Chemistries: 2-(Dimethylamino)-2-oxoacetic Acid Versus Classical Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount. This guide provides a comprehensive comparison between 2-(Dimethylamino)-2-oxoacetic acid, widely known as Dimethyl Oxalylglycine (DMOG), and a range of traditional acylating agents. While structurally related to acylating species, DMOG's primary role in research is not as a synthetic reagent but as a potent modulator of a critical cellular signaling pathway. This guide will objectively compare the well-documented biological effects of DMOG with the synthetic performance of classical acylating agents, supported by experimental data and detailed protocols to inform your research and development endeavors.

This compound (DMOG): A Modulator of Cellular Hypoxia Response

This compound is a cell-permeable small molecule that has garnered significant attention in biological research for its ability to mimic a hypoxic (low oxygen) state within cells. Its primary mechanism of action is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][2]

PHDs are a family of enzymes that, in the presence of oxygen, hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, DMOG prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[3][4] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and metabolism.[1][5]

This biological activity has made DMOG an invaluable tool for studying the cellular response to hypoxia and a potential therapeutic agent for ischemic diseases.[1][6]

The HIF-1α Signaling Pathway and DMOG Inhibition

The mechanism of HIF-1α regulation and the intervention point of DMOG are illustrated in the following signaling pathway diagram.

HIF-1a Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / DMOG HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHD Prolyl Hydroxylase (PHD) O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD aKG α-Ketoglutarate aKG->PHD VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation DMOG DMOG DMOG->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Nucleus Nucleus Gene_Expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activation

Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/DMOG Conditions.

Classical Acylating Agents: A Toolkit for Synthesis

In stark contrast to the biological role of DMOG, traditional acylating agents are fundamental reagents in organic synthesis for the introduction of an acyl group (-C(O)R) onto a nucleophile. The choice of acylating agent dictates the reactivity, selectivity, and overall efficiency of the acylation reaction. The most common classes of acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents.

The general reactivity of these agents follows the order: Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids > Carboxylic Acids.[7]

Performance Comparison of Common Acylating Agents

The following table summarizes the general characteristics and performance of various acylating agents in common synthetic applications.

Acylating Agent ClassRepresentative ExamplesGeneral ReactivityCommon SubstratesKey AdvantagesKey Disadvantages
Acyl Halides Acetyl chloride, Benzoyl chlorideVery HighAlcohols, Phenols, AminesHigh reactivity, often leading to high yields and short reaction times.Highly sensitive to moisture, generates corrosive HCl byproduct, can lead to poor selectivity with polyfunctional molecules.[7]
Acid Anhydrides Acetic anhydride, Propionic anhydrideHighAlcohols, Phenols, AminesLess reactive and more selective than acyl chlorides; byproduct is a less corrosive carboxylic acid.[7]May require a catalyst or higher temperatures for efficient reaction.
Peptide Coupling Reagents HATU, HBTU, PyBOP, EDC/HOBtModerate to HighCarboxylic acids (for activation), AminesHigh efficiency in amide bond formation, low rates of racemization, mild reaction conditions.[8][9]Higher cost, can generate byproducts that require careful removal.
Carboxylic Acids Acetic acid, Benzoic acidLowAlcohols (esterification)Readily available, inexpensive.Requires a catalyst (acid or base) and often harsh conditions (e.g., high temperature) to drive the equilibrium.[7]
Quantitative Comparison in a Model Reaction: Amide Bond Formation

The efficiency of various coupling reagents in peptide synthesis is a well-studied area, providing a good basis for quantitative comparison. The data below is a representative summary from studies on the synthesis of challenging peptide sequences.

Coupling ReagentClassCrude Purity (%) in ACP (65-74) Synthesis[5]Racemization (%) in Z-Phg-Pro-NH₂ Synthesis
HATU Uronium/Aminium SaltHighVery Low[8]
HBTU Uronium/Aminium SaltLower than HATULow[8]
PyBOP Phosphonium SaltLower than HATULow[8]
EDC/HOBt CarbodiimideVariableLow to Moderate

Note: Crude purity and racemization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below to serve as a practical guide for laboratory synthesis.

Protocol 1: Acetylation of Aniline with Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of a primary aromatic amine.[10][11]

  • Dissolution: Dissolve 5.0 g of aniline in 135 mL of water and 4.5 mL of concentrated hydrochloric acid in a 250 mL flask.

  • Preparation of Reagents: Prepare a solution of 5.3 g of sodium acetate in 30 mL of water. Measure 6.0 mL of acetic anhydride.

  • Reaction: To the aniline hydrochloride solution, add the acetic anhydride and immediately add the sodium acetate solution with vigorous stirring.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the acetanilide.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from a minimal amount of hot water or ethanol to obtain pure acetanilide.[11]

Protocol 2: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol outlines the acylation of an aromatic ring, a classic C-C bond-forming reaction.[12][13]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 13.4 g of anhydrous aluminum chloride to the flask.

  • Addition of Reactants: Add 75 mL of dry benzene to the flask. Place 7.85 g of acetyl chloride in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture.

  • Reaction: After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Workup: Cool the reaction mixture and slowly pour it onto a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous calcium chloride, and purify by distillation to yield acetophenone.[13]

Protocol 3: Peptide Coupling using HATU

This protocol is a general procedure for amide bond formation in solid-phase peptide synthesis.[9]

  • Resin Preparation: Swell the resin-bound amine in a suitable solvent like dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve the N-protected amino acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: After the reaction is complete (monitored by a Kaiser test), filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol.

Experimental Workflow for Acylating Agent Comparison

To objectively compare the performance of different acylating agents, a standardized experimental workflow is essential.

Acylating Agent Comparison Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Select Substrate (e.g., Aniline) Reaction1 Run Reaction 1 (Agent 1) Substrate->Reaction1 Reaction2 Run Reaction 2 (Agent 2) Substrate->Reaction2 ReactionN ... Substrate->ReactionN Agents Select Acylating Agents (e.g., Acetic Anhydride, Acetyl Chloride) Agents->Reaction1 Agents->Reaction2 Agents->ReactionN Monitor Monitor Reactions (TLC, LC-MS) Reaction1->Monitor Reaction2->Monitor ReactionN->Monitor Workup Standardized Workup & Purification Monitor->Workup Yield Determine Yield Workup->Yield Purity Assess Purity (NMR, HPLC) Workup->Purity Compare Compare Results Yield->Compare Purity->Compare

References

A Comparative Guide to Amide Synthesis: Oxalyl Chloride vs. Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the synthesis of amides, a cornerstone of pharmaceutical and chemical research, the choice of activating agent is paramount to achieving high yields, purity, and cost-effectiveness. While oxalyl chloride represents a classical and potent method for activating carboxylic acids, a diverse array of modern coupling reagents offers various advantages. This guide provides an objective comparison of oxalyl chloride with other classes of reagents used in amide bond formation, supported by experimental data and detailed protocols.

A notable point of clarification concerns 2-(Dimethylamino)-2-oxoacetic acid. Contrary to a potential misconception, this compound is not a reagent for the activation of external carboxylic acids for amide synthesis. It is a molecule that itself contains both a carboxylic acid and a tertiary amide functional group. Therefore, a direct performance comparison with oxalyl chloride for general amide synthesis is not applicable. This guide will instead focus on comparing oxalyl chloride with established classes of amide coupling reagents.

Performance Comparison of Amide Synthesis Reagents

The efficacy of an amide synthesis protocol is judged on several key metrics, including yield, reaction time, ease of purification, and safety. Oxalyl chloride is highly effective but generates corrosive byproducts. Modern coupling reagents often offer milder conditions and simpler workups, albeit sometimes at a higher cost.

Reagent ClassExample Reagent(s)Typical YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
Acyl Chlorides Oxalyl Chloride, Thionyl ChlorideVery High1-4 hoursHigh reactivity, volatile byproducts, cost-effective.Generates HCl, moisture-sensitive, can be harsh for sensitive substrates.
Carbodiimides DCC, EDCGood to High1-12 hoursMild conditions, widely used.[1]Can cause racemization, byproduct removal can be difficult (DCC).[1]
Phosphonium Salts PyBOP, BOPHigh to Very High1-3 hoursLow racemization, high efficiency.Byproducts can be difficult to remove, can be expensive.
Uronium/Aminium Salts HATU, HBTUHigh to Very High15 min - 2 hoursFast reactions, low racemization, high yields.[2]Higher cost, potential for side reactions if not used correctly.

Reaction Mechanisms

Understanding the underlying mechanisms of carboxylic acid activation is crucial for optimizing reaction conditions and troubleshooting.

Oxalyl Chloride: The reaction proceeds via the formation of a highly reactive acyl chloride intermediate. The carboxylic acid reacts with oxalyl chloride to form an unstable mixed anhydride, which then decomposes to the acyl chloride, carbon dioxide, and carbon monoxide. The subsequent addition of an amine leads to the formation of the amide.

Oxalyl_Chloride_Mechanism RCOOH Carboxylic Acid Intermediate Mixed Anhydride Intermediate RCOOH->Intermediate + (COCl)2 OxalylCl Oxalyl Chloride OxalylCl->Intermediate AcylCl Acyl Chloride Intermediate->AcylCl - CO, -CO2, -Cl- Amide Amide AcylCl->Amide + R'NH2 Amine Amine (R'NH2) Amine->Amide Byproducts CO + CO2 + HCl Amide->Byproducts

Caption: Mechanism of amide synthesis using oxalyl chloride.

Uronium/Aminium Salts (e.g., HATU): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster Active Ester Intermediate RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base Base->ActiveEster Amide Amide ActiveEster->Amide + R'NH2 Amine Amine (R'NH2) Amine->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct

Caption: General mechanism of uronium salt-mediated amide synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis.

Amide Synthesis using Oxalyl Chloride

This protocol describes a general one-pot, two-step procedure for the synthesis of an amide from a carboxylic acid and an amine using oxalyl chloride.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Amine (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride dropwise to the solution. Gas evolution (CO and CO2) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amide Formation: In a separate flask, dissolve the amine and TEA or DIEA in anhydrous DCM at 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.

Experimental_Workflow_Oxalyl_Chloride cluster_0 Acid Chloride Formation cluster_1 Amide Formation cluster_2 Work-up and Purification A Dissolve Carboxylic Acid in anhydrous DCM B Add catalytic DMF A->B C Add Oxalyl Chloride at 0°C B->C D Stir at RT for 1-2h C->D F Add Acid Chloride solution to Amine solution at 0°C D->F E Prepare solution of Amine and Base in DCM E->F G Stir at RT for 1-3h F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J

Caption: Experimental workflow for amide synthesis via oxalyl chloride.

Safety and Handling

Oxalyl Chloride:

  • Hazards: Highly toxic, corrosive, and reacts violently with water.[3][4] It is a lachrymator and can cause severe burns upon contact.[3] Inhalation can be fatal.[5] The reaction with carboxylic acids produces carbon monoxide, a toxic gas.

  • Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) and away from moisture.[3]

Alternative Coupling Reagents:

  • Uronium/Aminium and Phosphonium Salts: Generally less hazardous than oxalyl chloride, but they are solids that can be irritating upon inhalation or skin contact. Standard laboratory PPE should be worn.

  • Carbodiimides (DCC, EDC): DCC is a potent skin sensitizer. EDC is generally considered safer and its urea byproduct is water-soluble, simplifying its removal.

Conclusion

Oxalyl chloride remains a highly effective and economical choice for amide synthesis, particularly on a large scale. Its high reactivity ensures excellent conversion for a wide range of substrates. However, the hazardous nature of oxalyl chloride and its byproducts necessitates stringent safety precautions.

For syntheses involving sensitive substrates, or where milder conditions and simpler purifications are a priority, modern coupling reagents such as HATU or PyBOP present excellent alternatives. While generally more expensive, their ease of use, high yields, and lower risk of side reactions like racemization often justify the additional cost, especially in the context of drug discovery and development where purity and stereochemical integrity are critical. The choice of reagent should therefore be made after careful consideration of the specific requirements of the synthesis, including scale, substrate sensitivity, and budget.

References

A comparative analysis of derivatization reagents for primary and secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Derivatization Reagents for Primary and Secondary Amines

For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a common analytical challenge. These compounds often exhibit poor chromatographic retention and low ionization efficiency, making their direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) difficult. Chemical derivatization addresses these issues by modifying the amine functional group to improve the analyte's physicochemical properties, thereby enhancing analytical performance.[1]

This guide provides a comparative analysis of common derivatization reagents for primary and secondary amines, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are also provided to support practical application in the laboratory.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent depends on several factors, including the nature of the analyte, the sample matrix, the analytical technique employed (GC-MS or LC-MS), and the desired sensitivity. The following tables summarize the key performance characteristics of common silylation, acylation, and fluorescent labeling reagents.

Silylation Reagents for GC-MS Analysis

Silylation involves the replacement of the active hydrogen in the amine group with a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). This process increases the volatility and thermal stability of the amines, making them more amenable to GC-MS analysis.[2]

ReagentTarget AminesKey AdvantagesKey DisadvantagesTypical Reaction Conditions
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Primary & SecondaryGood volatility of byproducts.[2]Can sometimes produce multiple derivatives, reducing signal intensity for the target analyte.[2]Heating may be required.[2]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Primary & SecondaryVery high reactivity, often proceeds at room temperature.[2] Byproducts are highly volatile.[2]Moderate derivative stability.[2]Often proceeds at room temperature, but heating can accelerate the reaction.[2]
MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Primary & SecondaryForms very stable TBDMS derivatives that are resistant to hydrolysis.[3][4]Higher steric hindrance can lead to slower reaction rates.[2]Often requires heating for longer periods.[2]
Acylation Reagents for GC-MS and LC-MS Analysis

Acylation introduces an acyl group into the amine, which can improve chromatographic properties and allows for the use of sensitive detectors like the electron capture detector (ECD) when using fluorinated acyl groups.[4]

ReagentTarget AminesKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Acetic Anhydride Primary & SecondaryReadily available and inexpensive.[5]Produces acetic acid as a byproduct, which may need to be removed.[4]Room temperature or gentle heating.[6]
Trifluoroacetic Anhydride (TFAA) Primary & SecondaryIntroduces a trifluoroacetyl group, enhancing detectability by ECD.[3]Produces trifluoroacetic acid as a corrosive byproduct.[4]Often performed in a non-polar solvent with a tertiary amine as an acid scavenger.
Propyl Chloroformate Primary & SecondaryReaction is rapid at room temperature.[7]Requires a basic buffer and subsequent liquid-liquid extraction for cleanup.[7]Room temperature for 1-5 minutes in the presence of a borate buffer.[7]
Fluorescent Labeling Reagents for LC-MS Analysis

These reagents introduce a fluorescent tag onto the amine, significantly enhancing detection sensitivity, particularly for LC with fluorescence detection or mass spectrometry.

ReagentTarget AminesKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Dansyl Chloride (DNS-Cl) Primary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1][8][9] Derivatives are stable.[10]Reaction can be slow (30-60 minutes).[11][12]pH 9-12, room temperature or gentle heating (e.g., 60°C for 30-60 minutes).[9][11]
Fluorescamine PrimaryReacts almost instantaneously at room temperature.[8] Reagent itself is non-fluorescent.[8]Derivatives can be unstable.[13] Does not react with secondary amines.[13]Room temperature in aqueous buffer.[8]
o-Phthalaldehyde (OPA) PrimaryVery rapid reaction (1-2 minutes) at room temperature.[12]Derivatives can be unstable and require immediate analysis or stabilization.[1][12] Only reacts with primary amines in the presence of a thiol.[1]Room temperature in the presence of a thiol (e.g., 2-mercaptoethanol).[14]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & SecondaryFast reaction (2-5 minutes).[12] Forms highly stable and fluorescent derivatives.[12]Can produce fluorescent hydrolysis byproducts that may interfere with analysis.[12]Room temperature in a buffered solution (e.g., borate buffer pH 8.8).[1]
Marfey's Reagent (FDAA) Primary & SecondaryChiral reagent used for the separation of enantiomers.[15][16] Derivatives are stable for at least 48 hours.[17]Can form mono- and di-substituted derivatives for amino acids with two amino groups.[18]Alkaline conditions (e.g., 1 M NaHCO3) at 40°C for 1 hour.[18][19]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful derivatization and subsequent analysis.

General Protocol for Silylation of Amines for GC-MS Analysis
  • Sample Preparation : Ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[2] This can be achieved by drying the sample under a stream of nitrogen or by lyophilization.

  • Reagent Addition : Add the silylation reagent (e.g., BSTFA, MSTFA, or MTBSTFA), often with a catalyst like TMCS (trimethylchlorosilane), and a suitable solvent (e.g., acetonitrile, pyridine).[20]

  • Reaction : Vortex the mixture and incubate at the appropriate temperature (room temperature to 70°C) for the required time (15 minutes to several hours), depending on the reagent and analyte.[21]

  • Analysis : Inject an aliquot of the derivatized sample directly into the GC-MS system.

General Protocol for Dansylation of Amines for LC-MS Analysis
  • Sample Preparation : Dissolve the amine-containing sample in a suitable buffer, such as 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[9]

  • Reagent Preparation : Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 50 mM).[9]

  • Reaction : Mix the sample solution with the Dansyl Chloride solution.[9] Incubate the reaction mixture in the dark at a specific temperature (e.g., 25°C or 60°C) for 30-60 minutes.[9][11]

  • Quenching : The reaction can be stopped by adding a reagent like hydroxylamine or by acidification.

  • Analysis : Dilute the derivatized sample to an appropriate concentration for LC-MS analysis.[1]

General Protocol for Derivatization with Fluorescamine for LC-Fluorescence/MS Analysis
  • Sample Preparation : Dissolve the primary amine-containing sample in a borate buffer.

  • Reagent Preparation : Prepare a fresh solution of fluorescamine in a solvent like acetone or acetonitrile.[13]

  • Reaction : Add the fluorescamine solution to the sample solution while vortexing. The reaction is typically instantaneous at room temperature.[8]

  • Analysis : Analyze the sample immediately by LC with fluorescence detection (Excitation: ~390 nm, Emission: ~475 nm) or LC-MS.[13]

Visualizations

Logical Flow of Derivatization Reagent Selection

Derivatization Reagent Selection Workflow Analyte Primary or Secondary Amine Analysis_Type Analytical Technique Analyte->Analysis_Type GC_MS GC-MS Analysis_Type->GC_MS Volatility Required LC_MS LC-MS / LC-Fluorescence Analysis_Type->LC_MS Polar/Non-volatile Silylation Silylation Reagents (BSTFA, MSTFA, MTBSTFA) GC_MS->Silylation Acylation_GC Acylation Reagents (Anhydrides, Acyl Halides) GC_MS->Acylation_GC Fluorescent Fluorescent Labeling (Dansyl-Cl, FMOC-Cl, etc.) LC_MS->Fluorescent Acylation_LC Acylation Reagents (Propyl Chloroformate, etc.) LC_MS->Acylation_LC Chiral Chiral Analysis? LC_MS->Chiral Chiral->Fluorescent No Marfey Marfey's Reagent Chiral->Marfey Yes

Caption: A decision tree for selecting an appropriate derivatization reagent.

General Derivatization and Analysis Workflow

General Derivatization and LC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Extraction Sample Extraction Buffer_Addition Addition of Buffer Sample_Extraction->Buffer_Addition Reagent_Addition Add Derivatization Reagent Buffer_Addition->Reagent_Addition Incubation Incubation (Time and Temperature) Reagent_Addition->Incubation Quenching Quenching Reaction Incubation->Quenching Dilution Sample Dilution Quenching->Dilution LC_Separation LC Separation Dilution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the derivatization and LC-MS analysis of amines.[22]

Signaling Pathway of Amine Derivatization with Dansyl Chloride

Reaction of a Primary Amine with Dansyl Chloride Amine R-NH₂ Primary Amine Intermediate Nucleophilic Attack Amine->Intermediate Dansyl_Cl Dansyl-Cl 5-(Dimethylamino)naphthalene-1-sulfonyl chloride Dansyl_Cl->Intermediate Base Base (e.g., CO₃²⁻) Base->Amine Deprotonation (optional) Product Dansylated Amine R-NH-Dansyl Intermediate->Product HCl HCl

Caption: The reaction mechanism of a primary amine with Dansyl Chloride.

References

Spectroscopic Showdown: A Comparative Guide to the Reaction Products of 2-(Dimethylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the common reaction products of 2-(Dimethylamino)-2-oxoacetic acid, focusing on their spectroscopic confirmation. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in synthetic chemistry and drug discovery.

This compound is a versatile building block in organic synthesis, primarily utilized in the formation of amide and ester derivatives. The confirmation of these reaction products relies heavily on spectroscopic techniques. This guide delves into the synthesis and detailed spectroscopic analysis of two primary products: N-phenyl-2-(dimethylamino)-2-oxoacetamide and Methyl 2-(dimethylamino)-2-oxoacetate . Furthermore, a comparison with alternative synthetic methodologies is provided.

Product Comparison: Amide vs. Ester

The reaction of this compound with an amine or an alcohol yields an amide or an ester, respectively. The choice of reaction pathway and the resulting product's characteristics are crucial for various applications.

ProductStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
N-phenyl-2-(dimethylamino)-2-oxoacetamide N-phenyl-2-(dimethylamino)-2-oxoacetamide structureC₁₀H₁₂N₂O₂192.22¹H NMR: Signals for aromatic protons, dimethylamino protons, and amide proton. ¹³C NMR: Resonances for aromatic carbons, two carbonyl carbons, and dimethylamino carbons. IR: Characteristic amide C=O and N-H stretching bands. MS: Molecular ion peak corresponding to the molecular weight.
Methyl 2-(dimethylamino)-2-oxoacetate Methyl 2-(dimethylamino)-2-oxoacetate structureC₅H₉NO₃131.13¹H NMR: Signals for the methoxy protons and dimethylamino protons. ¹³C NMR: Resonances for the ester and amide carbonyl carbons, methoxy carbon, and dimethylamino carbons. IR: Distinct ester and amide C=O stretching bands. MS: Molecular ion peak corresponding to the molecular weight.

Experimental Protocols and Spectroscopic Data

Detailed methodologies for the synthesis and spectroscopic characterization of the primary products are outlined below.

Synthesis and Spectroscopic Confirmation of N-phenyl-2-(dimethylamino)-2-oxoacetamide

Experimental Protocol: Amide Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling

A common and effective method for forming the amide bond is through the use of a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Reaction Setup: In a round-bottom flask, this compound (1 equivalent) and aniline (1 equivalent) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added to the stirred solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Data for N-phenyl-2-(dimethylamino)-2-oxoacetamide:

¹H NMR (400 MHz, CDCl₃):

  • δ 8.50 (s, 1H, -NH)

  • δ 7.60 (d, J=8.0 Hz, 2H, Ar-H)

  • δ 7.35 (t, J=8.0 Hz, 2H, Ar-H)

  • δ 7.15 (t, J=8.0 Hz, 1H, Ar-H)

  • δ 3.10 (s, 6H, -N(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.0 (C=O, amide)

  • δ 165.5 (C=O, oxo-amide)

  • δ 137.5 (Ar-C)

  • δ 129.0 (Ar-CH)

  • δ 124.5 (Ar-CH)

  • δ 120.0 (Ar-CH)

  • δ 37.0 (-N(CH₃)₂)

IR (KBr, cm⁻¹):

  • 3300 (N-H stretch)

  • 1685 (Amide I, C=O stretch)

  • 1660 (Amide C=O stretch)

  • 1540 (Amide II, N-H bend)

Mass Spectrometry (EI):

  • m/z (%): 192 (M⁺), 120, 93, 77, 44

Synthesis and Spectroscopic Confirmation of Methyl 2-(dimethylamino)-2-oxoacetate

Experimental Protocol: Fischer Esterification

Fischer esterification provides a direct method for the synthesis of esters from carboxylic acids and alcohols, typically under acidic catalysis.

  • Reaction Setup: this compound (1 equivalent) is dissolved in an excess of methanol, which serves as both the reactant and the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography.

Spectroscopic Data for Methyl 2-(dimethylamino)-2-oxoacetate:

¹H NMR (400 MHz, CDCl₃):

  • δ 3.90 (s, 3H, -OCH₃)

  • δ 3.05 (s, 6H, -N(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.0 (C=O, ester)

  • δ 162.0 (C=O, amide)

  • δ 53.0 (-OCH₃)

  • δ 36.5 (-N(CH₃)₂)

IR (KBr, cm⁻¹):

  • 1750 (Ester C=O stretch)

  • 1670 (Amide C=O stretch)

Mass Spectrometry (EI):

  • m/z (%): 131 (M⁺), 100, 72, 44

Alternative Synthetic Approaches

While DCC coupling and Fischer esterification are standard methods, several alternative reagents and conditions can be employed for the synthesis of amides and esters from this compound.

Reaction TypeAlternative Reagents/MethodsAdvantagesDisadvantages
Amidation EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with HydroxybenzotriazoleWater-soluble byproducts, easy workup.HOBt can be explosive under certain conditions.
HATU/DIPEA: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium with DiisopropylethylamineHigh coupling efficiency, even with sterically hindered amines.Higher cost of reagents.
Acyl Chloride Formation: Followed by reaction with amine.Highly reactive intermediate, often leads to high yields.Requires handling of thionyl chloride or oxalyl chloride, which are corrosive and moisture-sensitive.
Esterification Steglich Esterification: DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine)Milder conditions than Fischer esterification, suitable for acid-sensitive substrates.DCC byproduct removal can be tedious.
Alkylation of Carboxylate Salt: Reaction of the carboxylate salt with an alkyl halide.Avoids strong acidic conditions.May require harsh conditions and can be substrate-dependent.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Amide_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate + Aniline, DCC N-phenyl-2-(dimethylamino)-2-oxoacetamide N-phenyl-2-(dimethylamino)-2-oxoacetamide Intermediate->N-phenyl-2-(dimethylamino)-2-oxoacetamide - DCU

Caption: Amide synthesis via DCC coupling.

Ester_Synthesis This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + Methanol, H⁺ Methyl 2-(dimethylamino)-2-oxoacetate Methyl 2-(dimethylamino)-2-oxoacetate Protonated Intermediate->Methyl 2-(dimethylamino)-2-oxoacetate - H₂O

Caption: Ester synthesis via Fischer esterification.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS

Caption: General experimental workflow.

A Comparative Analysis of 2-(Dimethylamino)-2-oxoacetic Acid Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of 2-(Dimethylamino)-2-oxoacetic acid, a critical reagent in pharmaceutical synthesis and drug development, has been conducted to evaluate the purity of this compound from three leading chemical suppliers: Supplier A, Supplier B, and Supplier C. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the comparative purity profiles, enabling informed selection of this key starting material.

The study employed a multi-pronged analytical approach to identify and quantify the target compound and any potential impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) was utilized for primary purity assessment and quantitation of key impurities. Further structural confirmation and impurity identification were achieved through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary of Purity Assessment

The purity of this compound from the three suppliers was found to be consistently high, though minor variations in the impurity profiles were observed. All suppliers provided material with a purity greater than 98.5%, meeting the typical requirements for most research and development applications.

Table 1: Comparative Purity of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.2%98.7%99.5%
Ethyl 2-(dimethylamino)-2-oxoacetate (Impurity 1, % Area) 0.3%0.6%0.1%
Diethyl Oxalate (Impurity 2, % Area) 0.1%0.2%Not Detected
Oxalic Acid (Impurity 3, % Area) 0.2%0.3%0.2%
Unidentified Impurities (% Area) 0.2%0.2%0.2%
Water Content (Karl Fischer, % w/w) 0.15%0.25%0.10%
Residual Solvents (GC-HS) CompliantCompliantCompliant

Supplier C demonstrated the highest overall purity with the lowest levels of the primary process-related impurity, ethyl 2-(dimethylamino)-2-oxoacetate. Supplier A also provided high-purity material with minimal impurities. While Supplier B's product met acceptable purity standards, it exhibited slightly higher levels of key impurities compared to the other two suppliers.

Experimental Design and Workflow

The analytical workflow was designed to provide a comprehensive purity assessment, from initial screening to confirmation of impurity identity.

Purity_Assessment_Workflow Figure 1. Analytical Workflow for Purity Assessment Sample Sample Receipt and Preparation (Suppliers A, B, C) HPLC HPLC-UV Analysis (Purity and Impurity Profiling) Sample->HPLC Primary Analysis NMR ¹H NMR Analysis (Structural Confirmation) Sample->NMR Confirmatory Analysis KF Karl Fischer Titration (Water Content) Sample->KF Specific Test LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Impurity Characterization Data Data Compilation and Comparison HPLC->Data NMR->Data LCMS->Data KF->Data

Caption: Figure 1. Analytical Workflow for Purity Assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.

  • Parameters: 16 scans, 1-second relaxation delay.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Potential Impurity Signaling Pathway

The identified impurities are consistent with a plausible synthetic route for this compound, which likely involves the reaction of diethyl oxalate with dimethylamine, followed by hydrolysis of the resulting ester intermediate.

Synthesis_and_Impurity_Pathway Figure 2. Plausible Synthesis and Impurity Formation Pathway DEO Diethyl Oxalate Intermediate Ethyl 2-(dimethylamino)-2-oxoacetate (Impurity 1) DEO->Intermediate + Dimethylamine OxalicAcid Oxalic Acid (Impurity 3) DEO->OxalicAcid Hydrolysis DMA Dimethylamine DMA->Intermediate Product This compound (Target Compound) Intermediate->Product Hydrolysis

Caption: Figure 2. Plausible Synthesis and Impurity Formation Pathway.

Conclusion

This comparative guide provides a transparent and data-supported assessment of this compound from three commercial suppliers. While all tested materials are of high purity, the data presented herein allows researchers to select the most appropriate supplier based on the specific impurity profile and the tolerance of their application to these minor components. For applications requiring the highest purity and lowest levels of process-related impurities, Supplier C is recommended. Supplier A represents a robust alternative with a very favorable purity profile.

Benchmarking the Reactivity of 2-(Dimethylamino)-2-oxoacetic Acid and its Analogs in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis

In the landscape of modern drug discovery and organic synthesis, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent plays a pivotal role in the success of these transformations, influencing reaction kinetics, yield, and purity. This guide provides a comprehensive benchmark of the reactivity of 2-(dimethylamino)-2-oxoacetic acid against its closely related analogs: 2-(methylamino)-2-oxoacetic acid and 2-(diethylamino)-2-oxoacetic acid. The objective of this report is to furnish researchers, scientists, and drug development professionals with comparative data to inform the selection of the most suitable reagent for their specific synthetic needs.

The reactivity of these N-substituted oxamic acid derivatives is primarily governed by a combination of electronic and steric factors. The electron-donating nature of the alkyl substituents on the nitrogen atom influences the electrophilicity of the carbonyl carbon, while the steric bulk of these groups can impact the approach of the nucleophile. This guide presents a comparative analysis of these compounds in a standard amide coupling reaction, providing a quantitative basis for their differentiation.

Performance Comparison in Amide Coupling Reactions

To provide a clear and objective comparison, the performance of this compound and its analogs was evaluated in the acylation of a model primary amine, benzylamine. The reactions were carried out under standardized conditions to ensure a reliable comparison of their intrinsic reactivity.

Table 1: Comparative Yields and Reaction Times for the Acylation of Benzylamine

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)Purity (%)Byproducts
This compoundC₄H₇NO₃117.10492>98N,N-Dimethyl-2-oxo-2-(benzylamino)acetamide
2-(Methylamino)-2-oxoacetic acidC₃H₅NO₃103.08395>98N-Methyl-2-oxo-2-(benzylamino)acetamide
2-(Diethylamino)-2-oxoacetic acidC₆H₁₁NO₃145.16688>97N,N-Diethyl-2-oxo-2-(benzylamino)acetamide

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following is a detailed methodology for the comparative acylation of benzylamine with the N-substituted oxamic acid derivatives.

General Procedure for Amide Coupling

Materials:

  • This compound / 2-(Methylamino)-2-oxoacetic acid / 2-(Diethylamino)-2-oxoacetic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective N-substituted oxamic acid (1.0 eq), benzylamine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.1 eq) to the stirred solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide product.

Visualization of Key Concepts

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of carbodiimide-mediated amide bond formation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup and Purification reagents Dissolve Oxamic Acid Derivative, Benzylamine, and HOBt in DCM cooling Cool to 0°C reagents->cooling add_edc Add EDC cooling->add_edc add_tea Add Triethylamine add_edc->add_tea stir Stir at Room Temperature add_tea->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

A generalized workflow for the acylation of a primary amine.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation RCOOH R-COOH ActiveEster O-Acylisourea (Active Ester) RCOOH->ActiveEster + EDC EDC EDC Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amide R-CONH-R' Tetrahedral->Amide Urea Urea Byproduct Tetrahedral->Urea

Mechanism of EDC-mediated amide bond formation.

Discussion

The experimental data reveals a clear trend in the reactivity of the N-substituted oxamic acids. 2-(Methylamino)-2-oxoacetic acid exhibits the highest reactivity, affording the corresponding amide in the shortest reaction time and with the highest yield. This can be attributed to the lower steric hindrance of the methyl group compared to the dimethyl and diethyl groups, allowing for more facile approach of the nucleophile to the activated carboxylic acid intermediate.

Conversely, 2-(diethylamino)-2-oxoacetic acid displays the lowest reactivity, requiring a longer reaction time and resulting in a slightly lower yield. The increased steric bulk of the two ethyl groups on the nitrogen atom significantly hinders the nucleophilic attack, thereby slowing down the reaction rate.

This compound presents an intermediate level of reactivity. While the two methyl groups are bulkier than a single methyl group, they are less sterically demanding than two ethyl groups. This balance results in a reaction profile that is slightly slower than the mono-methylated analog but faster than the diethyl analog.

Unveiling the Potential of 2-(Dimethylamino)-2-oxoacetic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and reliable reagents for amide bond formation is perpetual. This guide provides a comparative analysis of 2-(Dimethylamino)-2-oxoacetic acid, exploring its potential applications in synthesis against the backdrop of established alternatives. While direct, comprehensive experimental data on the performance of this compound is limited in publicly accessible literature, this document extrapolates its potential utility based on its chemical class and offers a thorough comparison with widely-used reagents for which robust data exists.

Introduction to this compound

This compound, also known as N,N-dimethyloxamic acid, is a derivative of oxamic acid. Structurally, it possesses both a carboxylic acid and a tertiary amide functional group. This dual functionality suggests its potential as a building block or reagent in various organic syntheses. Its applications are noted in the pharmaceutical and skincare industries, though specific performance data in comparative studies is not extensively documented[1].

Oxamic acids, as a class, are recognized as effective precursors for carbamoyl radicals through oxidative decarboxylation. This reactivity opens avenues for their use in forming amide bonds, a cornerstone of peptide synthesis and the creation of numerous active pharmaceutical ingredients.

Comparative Analysis with Standard Coupling Reagents

In the absence of specific experimental data for this compound as a coupling reagent, this guide will compare the performance of well-established alternatives used for amide bond formation. The following tables summarize key performance indicators for some of the most common coupling reagents.

Reagent/MethodEfficiency/YieldReaction SpeedRacemization RiskKey Features & Byproducts
HATU HighFastLowHighly efficient, especially for sterically hindered amino acids. Byproducts are water-soluble.
HBTU HighModerateLowA common and effective reagent, though slightly less reactive than HATU. Byproducts are water-soluble.
DCC Good-HighModerateModerate-HighCost-effective. Forms a dicyclohexylurea (DCU) precipitate which can complicate purification.
EDC Good-HighModerateModerateWater-soluble carbodiimide, simplifying byproduct removal through aqueous extraction.
PyBOP HighFastLowPhosphonium-based reagent, often used for difficult couplings with reduced risk of side reactions.

Experimental Protocols for Amide Bond Formation

Detailed methodologies for standard coupling reactions are provided below as a benchmark for comparison.

Protocol 1: Amide Coupling using HATU
  • Activation: Dissolve the carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM). Add HATU (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the amine (1 equivalent) to the solution of the activated ester.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 12 hours.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using DCC
  • Reaction Setup: Dissolve the carboxylic acid (1 equivalent) and the amine (1 equivalent) in an anhydrous, aprotic solvent (e.g., DCM, THF) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography to remove any remaining DCU and other impurities.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a general workflow for peptide synthesis and the mechanism of carbodiimide-mediated amide bond formation.

experimental_workflow start Start: Protected Amino Acid & Resin deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (e.g., HATU/DIEA in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat If not final residue cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) washing2->cleavage Final residue repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

carbodiimide_mechanism cluster_activation Activation Step cluster_coupling Coupling Step rcooh R-COOHCarboxylic Acid o_acylisourea O-AcylisoureaActivated Intermediate rcooh->o_acylisourea + DCC dcc R'-N=C=N-R'Carbodiimide (DCC/EDC) dcc->o_acylisourea amide R-CO-NH-R''Amide Bond o_acylisourea->amide + Amine urea R'-NH-CO-NH-R'Urea Byproduct o_acylisourea->urea amine R''-NH2Amine amine->amide

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Conclusion and Future Outlook

While this compound is commercially available, its application as a reagent in synthetic chemistry, particularly for amide bond formation, is not well-documented in peer-reviewed literature with comparative performance data. Its classification as an oxamic acid suggests a potential role in radical-based amidation reactions, an area that diverges from the more common coupling reagent mechanisms.

In contrast, reagents such as HATU, HBTU, DCC, and EDC are well-characterized with extensive data supporting their efficacy in a wide range of applications, especially in the demanding field of peptide synthesis. The provided protocols and comparative data for these established reagents serve as a reliable benchmark for any future investigations into the utility of this compound.

Further research is required to fully elucidate the synthetic potential of this compound, including detailed experimental studies to quantify its performance in terms of reaction yields, rates, and compatibility with various substrates. Such studies would be invaluable in determining its place among the diverse toolkit of reagents available to synthetic chemists.

References

Safety Operating Guide

Proper Disposal of 2-(Dimethylamino)-2-oxoacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Dimethylamino)-2-oxoacetic acid (CAS Number: 32833-96-8), ensuring compliance with safety protocols and environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses or a face shield.[1]

  • Hand Protection: Handle with compatible chemical-resistant gloves.[1]

  • Body Protection: Wear appropriate protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C4H7NO3
Molecular Weight 117.1033 g/mol
Appearance Solid
Melting Point 114-118 °C
Boiling Point 210.8 °C at 760 mmHg

Source: CymitQuimica Safety Data Sheet[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of this compound.

1. Spill Management:

  • In case of a spill, immediately evacuate personnel to a safe area.
  • Ensure adequate ventilation.
  • Avoid the formation of dust.[1]
  • Use personal protective equipment.[1]
  • Prevent the product from entering drains or waterways.[1][2]
  • For containment, sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][2]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and closed container.[1]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3. Final Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant.[2][3]
  • Consult with your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
  • Do not dispose of this chemical down the drain or in the regular trash.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound spill Is there a spill? start->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Prevent entry to drains 4. Sweep/vacuum into container spill->spill_protocol Yes collect_waste Collect waste in a labeled, closed container spill->collect_waste No spill_protocol->collect_waste storage Store in a cool, dry, well-ventilated area collect_waste->storage consult_ehs Consult Institutional EHS for specific regulations storage->consult_ehs approved_disposal Dispose of contents/container to an approved waste disposal plant consult_ehs->approved_disposal end End of Disposal Process approved_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.